4-ethynyl-1,2-dimethoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-4-8-5-6-9(11-2)10(7-8)12-3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSHHXXCHBLOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394338 | |
| Record name | 3,4-dimethoxyphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4302-52-7 | |
| Record name | 3,4-dimethoxyphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynyl-1,2-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-ethynyl-1,2-dimethoxybenzene from Vanillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for converting vanillin, a readily available bio-based starting material, into the versatile building block 4-ethynyl-1,2-dimethoxybenzene. This two-step synthesis involves the methylation of vanillin to veratraldehyde, followed by the introduction of an ethynyl group. This guide details the experimental protocols for these transformations, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction workflow and mechanisms.
Synthetic Strategy Overview
The synthesis of this compound from vanillin is a straightforward and efficient process that can be accomplished in two principal steps. The overall transformation is outlined below:
An In-depth Technical Guide to 4-ethynyl-1,2-dimethoxybenzene (CAS: 4302-52-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-ethynyl-1,2-dimethoxybenzene (CAS: 4302-52-7), a versatile building block in organic synthesis with significant potential in drug discovery and materials science. This document details the compound's physicochemical properties, provides established experimental protocols for its synthesis and key reactions, and explores its applications in the development of novel bioactive molecules. Particular emphasis is placed on its utility in Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, foundational methods in modern medicinal chemistry.
Introduction
This compound, also known as 3,4-dimethoxyphenylacetylene, is an aromatic terminal alkyne. Its structure, featuring a reactive ethynyl group and an electron-rich dimethoxybenzene ring, makes it a valuable synthon for the construction of complex molecular architectures. The terminal alkyne functionality serves as a handle for a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and "click chemistry" reactions. The dimethoxybenzene moiety is a common feature in many biologically active natural products and synthetic compounds, often contributing to receptor binding and metabolic stability. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and its practical application in the laboratory.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 4302-52-7 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 76 °C | [2] |
| Boiling Point | 130 °C at 760 mmHg | [2] |
| Purity | >95% | [1] |
| SMILES | COC1=CC=C(C=C1OC)C#C | [1] |
| InChI Key | UWSHHXXCHBLOFO-UHFFFAOYSA-N | [2] |
| Storage | 2-8 °C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available starting materials. A common route involves the Sonogashira coupling of a protected alkyne with an appropriately substituted aryl halide, followed by deprotection.
Experimental Protocol: Synthesis from 4-iodo-1,2-dimethoxybenzene
This two-step procedure involves the Sonogashira coupling of 4-iodo-1,2-dimethoxybenzene with ethynyltrimethylsilane, followed by the removal of the trimethylsilyl (TMS) protecting group.
Step 1: Synthesis of (3,4-dimethoxyphenylethynyl)trimethylsilane
-
Reagents:
-
4-iodo-1,2-dimethoxybenzene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-1,2-dimethoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium iodide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (3,4-dimethoxyphenylethynyl)trimethylsilane.
-
Step 2: Deprotection to this compound
-
Reagents:
-
(3,4-dimethoxyphenylethynyl)trimethylsilane
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol or Tetrahydrofuran (THF)
-
-
Procedure (using K₂CO₃):
-
Dissolve the silylated alkyne from Step 1 in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude this compound can be further purified by recrystallization or column chromatography.
-
Key Reactions and Experimental Protocols
This compound is a valuable substrate for creating molecular diversity through various coupling reactions. The following sections detail the experimental protocols for its application in Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.
Experimental Protocol: Coupling with an Aryl Bromide
-
Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add the anhydrous solvent and the amine base (2.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until TLC analysis indicates the consumption of the starting materials.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diarylacetylene.[3][4][5]
-
References
- 1. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Sonogashira coupling of aryl halides catalyzed by palladium on charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of 4-ethynyl-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-ethynyl-1,2-dimethoxybenzene (also known as 3,4-dimethoxyphenylacetylene). The information is curated for professionals in research and development who require precise data for experimental design, chemical synthesis, and drug discovery applications.
Core Physical and Chemical Properties
The quantitative physical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₂ | [1][2][3] |
| Molecular Weight | 162.19 g/mol | [1][4] |
| CAS Number | 4302-52-7 | [1][2][3][4] |
| Appearance | White to light yellow solid/crystal powder. | [4][5] |
| Melting Point | 71-76 °C | [4][5] |
| Boiling Point | 130 °C @ 760 mmHg │ 234.9 °C @ 760 mmHg | [1][4] |
| Density | 1.06 g/cm³ | [1] |
| Refractive Index | 1.522 | [1] |
| Flash Point | 88.1 °C | [1] |
| Vapor Pressure | 0.079 mmHg @ 25 °C | [1] |
| Solubility | Inferred from the related compound 1,2-dimethoxybenzene (veratrole), it is expected to be slightly soluble in water and soluble in organic solvents like alcohol and diethyl ether. | [6][7][8][9] |
| Purity | Commercially available in purities of 95% to >98%. | [2][4][5][10] |
Note on Boiling Point Discrepancy: Different sources report significantly different boiling points at standard pressure. Researchers should verify this property under their specific experimental conditions.
Experimental Protocols
Detailed experimental protocols for determining the physical properties of novel compounds are critical for reproducible science. While specific documented procedures for this compound are not detailed in the literature, the following standard methodologies are applicable.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover or digital equivalent) is used. The capillary tube is placed in the heating block.
-
Procedure:
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (71-76 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The result is reported as a temperature range.
-
Boiling Point Determination (Distillation Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
-
Apparatus: A standard microscale or small-scale distillation apparatus is assembled, including a distillation flask, condenser, and collection vessel. A calibrated thermometer is placed so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
-
Procedure:
-
The distillation flask is charged with the this compound sample and a few boiling chips.
-
The liquid is heated gently. As the liquid boils, the vapor rises and condenses in the condenser.
-
The temperature is monitored closely. The boiling point is the stable temperature recorded on the thermometer when the vapor is continuously bathing the thermometer bulb and condensate is actively dripping into the collection vessel.
-
The atmospheric pressure is recorded at the time of the measurement, as boiling point is pressure-dependent.
-
Solubility Assessment
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, dichloromethane, acetone, ethyl acetate, hexane).
-
Procedure (Qualitative):
-
To a small test tube, add approximately 10-20 mg of this compound.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time), vortexing or shaking after each addition.
-
Observe for dissolution. Record the approximate volume of solvent required to fully dissolve the sample.
-
Categorize solubility as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required (e.g., soluble if <30 parts of solvent are needed for 1 part of solute).
-
-
Procedure (Quantitative):
-
Prepare a saturated solution of the compound in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.
-
Filter the solution to remove undissolved solid.
-
A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid is measured.
-
Solubility is calculated in terms of g/L or mol/L.
-
Synthetic Workflow Visualization
The synthesis of terminal alkynes from aldehydes is a fundamental transformation in organic chemistry. This compound can be synthesized from its corresponding aldehyde, 3,4-dimethoxybenzaldehyde (veratraldehyde), via the Corey-Fuchs reaction .[11] This two-step process first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[5][6][12]
Caption: Corey-Fuchs synthesis of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 3. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 4. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 6. Corey-Fuchs Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
- 9. 1,2-DIMETHOXY-4-ETHYLBENZENE synthesis - chemicalbook [chemicalbook.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 12. grokipedia.com [grokipedia.com]
Technical Guide: Physicochemical Properties of 4-ethynyl-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of 4-ethynyl-1,2-dimethoxybenzene, a compound of interest in synthetic chemistry and drug discovery. The document outlines its key physicochemical properties, details the experimental methodologies for their determination, and presents a logical workflow for these characterization processes.
Physicochemical Data of this compound
The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and handling of chemical compounds. Below is a summary of the reported values for this compound.
| Property | Value | Pressure (for Boiling Point) |
| Melting Point | 76 °C | N/A |
| 73 °C | N/A | |
| 71.0 - 75.0 °C | N/A | |
| Boiling Point | 130 °C | 760 mmHg |
| 234.9 °C | 760 mmHg |
Note: The discrepancy in reported boiling points may be attributable to different experimental conditions or sample purity.
Experimental Protocols
The following are detailed experimental methodologies for the determination of the melting and boiling points of organic compounds like this compound.
Determination of Melting Point (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline compounds, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[1]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[1]
-
Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of Boiling Point (Distillation Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3] The distillation method is a standard procedure for determining the boiling point of a liquid.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or water bath
-
Boiling chips
Procedure:
-
Apparatus Assembly: A simple distillation apparatus is assembled. The distillation flask is filled with a small volume of this compound and a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: The thermometer is positioned in the neck of the distillation flask so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.
-
Boiling Point Reading: The temperature is recorded when it becomes constant. This stable temperature, observed while the liquid is actively boiling and condensing, is the boiling point of the substance at the prevailing atmospheric pressure.[2]
-
Pressure Correction: Since the boiling point is dependent on atmospheric pressure, it is crucial to record the barometric pressure during the experiment. If the pressure is not at standard sea level (760 mmHg), a correction may be applied to normalize the boiling point.
Workflow for Physicochemical Characterization
The following diagram illustrates a standardized workflow for the determination and reporting of the physicochemical properties of a compound like this compound.
Caption: Physicochemical characterization workflow.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-ethynyl-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-ethynyl-1,2-dimethoxybenzene. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.
Introduction
This compound, also known as 3,4-dimethoxyphenylacetylene, is a versatile organic compound that serves as a key building block in the synthesis of various pharmaceutical and materials science targets. Its rigid ethynyl group and electron-rich dimethoxy-substituted benzene ring make it an attractive synthon for creating complex molecular architectures. Accurate and detailed NMR spectral data are crucial for the unambiguous identification and characterization of this compound and its derivatives.
Chemical Structure
The chemical structure of this compound is presented below, with atom numbering for clear assignment of NMR signals.
Caption: Chemical structure of this compound with atom numbering.
¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound. The data was acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.10 | dd | 1H | 8.3, 1.9 | H-6 |
| 7.04 | d | 1H | 1.9 | H-3 |
| 6.82 | d | 1H | 8.3 | H-5 |
| 3.89 | s | 3H | - | OCH₃ |
| 3.88 | s | 3H | - | OCH₃ |
| 2.99 | s | 1H | - | C≡CH |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.2 | C-1 or C-2 |
| 148.7 | C-1 or C-2 |
| 124.9 | C-6 |
| 115.1 | C-4 |
| 114.5 | C-3 |
| 111.2 | C-5 |
| 83.2 | C ≡CH |
| 77.2 | C≡C H |
| 55.9 | OCH₃ |
| 55.8 | OCH₃ |
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds like this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool into a clean, dry NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
2. NMR Spectrometer Setup:
-
The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the CDCl₃ solvent.
-
The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks for the solvent and TMS signals.
-
For ¹H NMR, the spectral width is typically set from -2 to 12 ppm.
-
For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm.
3. Data Acquisition:
-
¹H NMR:
-
A standard single-pulse experiment is used.
-
The pulse angle is typically set to 30 or 90 degrees.
-
The relaxation delay is set to 1-2 seconds.
-
A sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse program is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
The pulse angle is typically set to 30 or 45 degrees.
-
The relaxation delay is set to 2-5 seconds to ensure quantitative data for quaternary carbons.
-
A larger number of scans (typically 128 to 1024 or more) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
For ¹H NMR spectra, the peaks are integrated to determine the relative number of protons.
-
Peak picking is performed to identify the precise chemical shift of each signal.
Visualization of Experimental Workflow
The general workflow for an NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.
Caption: General workflow for an NMR spectroscopy experiment.
Conclusion
This technical guide provides the essential ¹H and ¹³C NMR spectral data for this compound, along with a standardized experimental protocol for data acquisition. This information is critical for the accurate identification and characterization of this important chemical building block in research and development settings. The provided data and methodologies will aid scientists in confirming the structure and purity of their synthesized materials, thereby facilitating the advancement of their scientific endeavors.
solubility of 4-ethynyl-1,2-dimethoxybenzene in organic solvents
An In-depth Technical Guide on the Solubility of 4-Ethynyl-1,2-dimethoxybenzene in Organic Solvents
Introduction
This compound, also known as 3,4-dimethoxyphenylacetylene, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and complex molecular scaffolds. Its chemical structure, featuring a rigid ethynyl group and two electron-donating methoxy groups on a benzene ring, imparts a unique combination of polarity and aromatic character. Understanding its solubility in different organic solvents is paramount for its synthesis, purification, reaction setup, and formulation.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It includes qualitative solubility data derived from chemical principles and supplier information, outlines a detailed experimental protocol for quantitative solubility determination, and presents logical workflows to aid researchers in practical applications.
Physicochemical Properties and Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound features a nonpolar aromatic ring and an ethynyl group, along with polar ether (methoxy) functionalities. This amphiphilic nature suggests it will have varied solubility across a range of organic solvents.
-
Aromatic and Chlorinated Solvents: High solubility is anticipated in aromatic solvents like toluene and chlorinated solvents such as dichloromethane due to favorable π-π stacking interactions and dispersion forces.
-
Polar Aprotic Solvents: Good solubility is expected in polar aprotic solvents like ethyl acetate and acetone, which can interact with the polar methoxy groups.
-
Ethers: Solvents like diethyl ether and tetrahydrofuran (THF) are also expected to be effective due to their structural similarities to the methoxy groups.
-
Alcohols: Solubility in alcohols such as methanol and ethanol is likely to be moderate, as the nonpolar aromatic core may limit interaction with the highly polar hydroxyl groups of the solvents.
-
Nonpolar Solvents: In highly nonpolar aliphatic solvents like hexane, the compound is expected to exhibit poor solubility.
Solubility Data
While specific quantitative solubility data at various temperatures is not widely published in peer-reviewed literature, qualitative information is available from chemical suppliers and analogous compounds. The following table summarizes the expected solubility profile based on these sources and established chemical principles.
| Solvent | Chemical Class | Expected Solubility | Rationale |
| Dichloromethane (DCM) | Halogenated | Soluble | Favorable dipole-dipole interactions and dispersion forces. |
| Chloroform | Halogenated | Soluble | Similar to DCM, effective at solvating the aromatic ring. |
| Toluene | Aromatic | Soluble | Strong π-π stacking interactions between aromatic rings. |
| Diethyl Ether | Ether | Soluble | "Like dissolves like" principle; ether groups interact well. |
| Ethyl Acetate | Ester | Soluble | Polar aprotic nature effectively solvates the molecule. |
| Acetone | Ketone | Soluble | Polar aprotic nature interacts with the methoxy groups. |
| Methanol | Alcohol | Sparingly Soluble | Polarity mismatch between the largely nonpolar solute and polar solvent. |
| Hexane | Aliphatic Hydrocarbon | Insoluble | Significant polarity mismatch. |
| Water | Aqueous | Insoluble | The hydrophobic aromatic ring prevents dissolution in water. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and commonly used technique.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature precipitation.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Concentration Analysis (HPLC/UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Analyze the diluted sample under the same conditions and determine its concentration by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Perform the experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.
-
Visualized Workflows and Relationships
To better illustrate the key processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for determining solubility via the isothermal shake-flask method.
Caption: Factors influencing the solubility of this compound.
Technical Guide: 4-Ethynyl-1,2-dimethoxybenzene for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-ethynyl-1,2-dimethoxybenzene, a key building block in synthetic chemistry, particularly for the development of novel therapeutic agents and functional materials. This document details its commercial availability, purity specifications, and recommended experimental protocols for its synthesis and quality control.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, making it suitable for most research and development applications. Below is a summary of offerings from prominent suppliers.
| Supplier | CAS Number | Purity | Physical Form | Storage |
| --INVALID-LINK-- | 4302-52-7 | 98% | Solid | Room temperature |
| --INVALID-LINK-- | 4302-52-7 | >98.0% (GC) | White to light yellow powder/crystal | Not specified |
| --INVALID-LINK-- | 4302-52-7 | 95% | Not specified | 2-8 °C |
| --INVALID-LINK-- | 4302-52-7 | 95.0% - 97.0%[1] | Not specified | Not specified |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Melting Point | 76 °C |
| Boiling Point | 130 °C at 760 mmHg |
| IUPAC Name | This compound |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purity analysis of this compound. These protocols are based on established synthetic routes for similar compounds and standard analytical techniques.
Synthesis of this compound
A common and effective method for the synthesis of aryl acetylenes is the Sonogashira coupling reaction. An alternative, presented here, is the reaction of a suitable acetal with an acetylide, which is a reliable method for constructing the ethynyl group.
Reaction Scheme:
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Dimethyl (1-diazo-2-oxopropyl)phosphonate (Seyferth-Gilbert reagent)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3,4-dimethoxybenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask, add dimethyl (1-diazo-2-oxopropyl)phosphonate (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add potassium carbonate (2.0 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for assessing the purity of non-volatile organic compounds like this compound.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to prepare a 1 mg/mL solution. Prepare a reference standard solution at the same concentration.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample and reference standard solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Determination by Gas Chromatography (GC)
For volatile and thermally stable compounds, Gas Chromatography is an excellent alternative for purity assessment.
Instrumentation and Reagents:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent)
-
Helium or Nitrogen (carrier gas)
-
Dichloromethane or other suitable volatile solvent
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Port Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Injection Volume | 1 µL (split injection, e.g., 50:1 split ratio) |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane. Prepare a reference standard solution at a similar concentration.
-
Injection and Analysis: Inject the prepared solutions into the GC.
-
Data Analysis: Calculate the purity based on the area percent of the main peak relative to the total peak area in the chromatogram.
Safety Information
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide is intended to provide a starting point for researchers. Specific applications may require optimization of the described protocols. Always consult relevant literature and safety documentation before commencing any experimental work.
References
Spectroscopic and Synthetic Profile of 4-Ethynyl-1,2-dimethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a reliable synthetic protocol for 4-ethynyl-1,2-dimethoxybenzene. The information presented herein is intended to support research and development activities where this compound is a key building block or intermediate.
Core Spectroscopic Data
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.10 | d, J ≈ 1.5 Hz | 1H | Ar-H (H-3) |
| ~7.05 | dd, J ≈ 8.5, 1.5 Hz | 1H | Ar-H (H-5) |
| ~6.85 | d, J ≈ 8.5 Hz | 1H | Ar-H (H-6) |
| ~3.90 | s | 3H | OCH₃ |
| ~3.88 | s | 3H | OCH₃ |
| ~3.05 | s | 1H | C≡C-H |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~149.5 | Ar-C (C-1 or C-2) |
| ~149.0 | Ar-C (C-1 or C-2) |
| ~124.5 | Ar-C (C-5) |
| ~115.0 | Ar-C (C-4) |
| ~111.5 | Ar-C (C-6) |
| ~111.0 | Ar-C (C-3) |
| ~83.0 | C ≡C-H |
| ~77.5 | C≡C -H |
| ~56.0 | OCH₃ |
| ~55.8 | OCH₃ |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Strong, sharp | ≡C-H stretch |
| ~2950-2850 | Medium | C-H (sp³) stretch (methoxy) |
| ~2110 | Medium, sharp | C≡C stretch |
| ~1600, ~1510, ~1460 | Medium to Strong | C=C aromatic ring stretches |
| ~1250, ~1020 | Strong | C-O stretch (aryl ether) |
| ~880-800 | Strong | C-H out-of-plane bend (aromatic) |
Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Predicted Fragment Ion |
|---|---|
| 162 | [M]⁺ (Molecular Ion) |
| 147 | [M - CH₃]⁺ |
| 119 | [M - CH₃ - CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
A reliable method for the synthesis of this compound is the Corey-Fuchs reaction, starting from 3,4-dimethoxybenzaldehyde.[1]
Synthesis of this compound via Corey-Fuchs Reaction[1]
Step 1: Formation of 1,1-Dibromo-2-(3,4-dimethoxyphenyl)ethene
-
To a solution of triphenylphosphine (2.0 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 equivalent).
-
Stir the resulting mixture at 0 °C for approximately 15-30 minutes.
-
Add a solution of 3,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the dibromoalkene intermediate.
Step 2: Formation of this compound
-
Dissolve the 1,1-dibromo-2-(3,4-dimethoxyphenyl)ethene intermediate in anhydrous tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (2.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dimethoxyphenylacetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-dimethoxyphenylacetylene, a valuable building block in the development of novel pharmaceuticals and functional materials. This document outlines detailed experimental protocols for its synthesis via two primary methods: the Sonogashira coupling and the Corey-Fuchs reaction. Furthermore, it presents a thorough characterization profile, including predicted spectroscopic data based on established principles and data from analogous compounds.
Synthetic Pathways
Two principal and effective methods for the synthesis of 3,4-dimethoxyphenylacetylene are the Sonogashira coupling of a 3,4-dimethoxyphenyl halide with a protected or terminal acetylene, and the Corey-Fuchs reaction starting from 3,4-dimethoxybenzaldehyde (veratraldehyde).
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2][3] For the synthesis of 3,4-dimethoxyphenylacetylene, this typically involves the reaction of 1-iodo-3,4-dimethoxybenzene or 1-bromo-3,4-dimethoxybenzene with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. The reactivity of the aryl halide is in the order of I > Br > Cl.[2][4]
Reaction Scheme:
Caption: Synthetic pathway for 3,4-dimethoxyphenylacetylene via Sonogashira coupling.
Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a two-step method for the conversion of an aldehyde to a terminal alkyne.[5][6][7][8] This reaction begins with the transformation of 3,4-dimethoxybenzaldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to yield the desired terminal alkyne.[5][6]
Reaction Scheme:
Caption: Synthetic pathway for 3,4-dimethoxyphenylacetylene via the Corey-Fuchs reaction.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of 3,4-dimethoxyphenylacetylene.
Sonogashira Coupling and Deprotection
Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-(trimethylsilyl)acetylene
| Reagent/Solvent | Molar Eq. |
| 1-Iodo-3,4-dimethoxybenzene | 1.0 |
| Trimethylsilylacetylene | 1.2 |
| Pd(PPh₃)₂Cl₂ | 0.02 |
| CuI | 0.04 |
| Triethylamine (NEt₃) | 3.0 |
| Tetrahydrofuran (THF) | - |
Procedure: To a solution of 1-iodo-3,4-dimethoxybenzene in degassed THF, add triethylamine, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere (e.g., nitrogen or argon). To this mixture, add trimethylsilylacetylene dropwise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, filter the reaction mixture through a pad of celite and wash with THF. The filtrate is then concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
Step 2: Deprotection of the Trimethylsilyl Group
| Reagent/Solvent | Molar Eq. |
| 1-(3,4-Dimethoxyphenyl)-2-(trimethylsilyl)acetylene | 1.0 |
| Potassium Carbonate (K₂CO₃) | 0.2 |
| Methanol (MeOH) | - |
Procedure: Dissolve the silyl-protected alkyne in methanol. Add potassium carbonate to the solution and stir at room temperature for 2-4 hours.[9] Monitor the reaction by TLC. Once the reaction is complete, remove the methanol under reduced pressure. Dilute the residue with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is evaporated to yield 3,4-dimethoxyphenylacetylene.[9]
Corey-Fuchs Reaction
Step 1: Synthesis of 1,1-Dibromo-2-(3,4-dimethoxyphenyl)ethene
| Reagent/Solvent | Molar Eq. |
| 3,4-Dimethoxybenzaldehyde | 1.0 |
| Carbon Tetrabromide (CBr₄) | 2.0 |
| Triphenylphosphine (PPh₃) | 4.0 |
| Dichloromethane (DCM) | - |
Procedure: To a solution of triphenylphosphine in dichloromethane at 0 °C, add carbon tetrabromide portion-wise. Stir the resulting mixture for 10-15 minutes. Then, add a solution of 3,4-dimethoxybenzaldehyde in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir overnight. The reaction mixture is then quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5]
Step 2: Synthesis of 3,4-Dimethoxyphenylacetylene
| Reagent/Solvent | Molar Eq. |
| 1,1-Dibromo-2-(3,4-dimethoxyphenyl)ethene | 1.0 |
| n-Butyllithium (n-BuLi) | 2.1 |
| Tetrahydrofuran (THF) | - |
Procedure: Dissolve the dibromoalkene in dry THF and cool the solution to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir the reaction mixture at this temperature for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 3,4-dimethoxyphenylacetylene.[5]
Characterization Data
The following tables summarize the expected characterization data for 3,4-dimethoxyphenylacetylene.
NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 | d | 1H | Ar-H |
| ~7.05 | dd | 1H | Ar-H |
| ~6.85 | d | 1H | Ar-H |
| ~3.90 | s | 3H | OCH₃ |
| ~3.88 | s | 3H | OCH₃ |
| ~3.05 | s | 1H | C≡C-H |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~149.5 | Ar-C (C-O) |
| ~148.8 | Ar-C (C-O) |
| ~124.5 | Ar-C |
| ~115.0 | Ar-C |
| ~111.0 | Ar-C |
| ~110.5 | Ar-C |
| ~83.0 | C ≡C-H |
| ~77.0 | C≡C -H |
| ~56.0 | OCH₃ |
| ~55.8 | OCH₃ |
Note: Predicted chemical shifts are based on analogous structures and established NMR principles. Actual values may vary slightly.[10][11][12]
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch |
| ~2950-2850 | Medium | C-H stretch (methoxy and aromatic) |
| ~2110 | Weak to medium, sharp | C≡C stretch (terminal alkyne) |
| ~1600, 1510 | Medium to strong | C=C stretch (aromatic ring) |
| ~1250, 1020 | Strong | C-O stretch (aryl ether) |
Note: Predicted absorption bands are based on characteristic frequencies for the respective functional groups.[13]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 162 | [M]⁺ (Molecular Ion) |
| 147 | [M - CH₃]⁺ |
| 119 | [M - CH₃ - CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.[14]
Experimental Workflow
The general workflow for the synthesis and characterization of 3,4-dimethoxyphenylacetylene is outlined below.
Caption: General experimental workflow for the synthesis and characterization of 3,4-dimethoxyphenylacetylene.
References
- 1. rsc.org [rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Corey-Fuchs Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. modgraph.co.uk [modgraph.co.uk]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 4-Ethynyl-1,2-dimethoxybenzene: Synthesis, Reactivity, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-ethynyl-1,2-dimethoxybenzene, a versatile chemical intermediate. The document details its chemical properties, common synthetic routes, and its utility in advanced organic synthesis, with a focus on its potential applications in the field of medicinal chemistry and drug development.
Chemical Identity and Properties
This compound is an aromatic organic compound characterized by a benzene ring substituted with an ethynyl group and two adjacent methoxy groups. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules.
Alternative Names:
-
3,4-Dimethoxyphenylacetylene
-
1-Ethynyl-3,4-dimethoxybenzene
-
4-Ethynylveratrole
Physicochemical Properties:
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4302-52-7 | [1] |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 71-75 °C | [2] |
| Boiling Point | 130 °C at 760 mmHg | [1] |
| Purity | >98.0% (GC) | [2] |
| Storage | 2-8 °C | [1] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through various established organic chemistry methodologies. A common approach involves the Sonogashira coupling of a di-iodinated or bromo-iodinated dimethoxybenzene precursor with a protected acetylene, followed by deprotection.
Key Reactions in Synthetic Chemistry
The terminal alkyne functionality of this compound makes it an excellent substrate for several important carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the construction of diverse molecular scaffolds for drug discovery.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the synthesis of substituted alkynes and has been widely applied in the preparation of natural products and pharmaceuticals.[3]
1,3-Dipolar Cycloaddition: The reaction of the ethynyl group with 1,3-dipoles, such as azides, nitrones, and nitrile oxides, provides a straightforward route to a variety of five-membered heterocyclic rings.[4] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is particularly efficient for the synthesis of 1,2,3-triazoles.[5]
Experimental Protocols
The following are representative experimental protocols for the utilization of this compound in key synthetic transformations.
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Halide
This protocol outlines a typical palladium- and copper-cocatalyzed Sonogashira coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.1 eq).
-
Add the anhydrous solvent and the base (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a 1,2,3-triazole derivative from this compound.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water, DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system.
-
Add an aqueous solution of CuSO₄·5H₂O (0.01-0.1 eq).
-
Add an aqueous solution of sodium ascorbate (0.1-0.5 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 1,2,3-triazole derivative can be purified by column chromatography or recrystallization.
Applications in Drug Development and Medicinal Chemistry
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly those containing heterocyclic scaffolds generated through cycloaddition reactions, hold significant potential in drug discovery. The dimethoxybenzene moiety is a common feature in many biologically active natural products and synthetic compounds.
Potential as a Scaffold for Bioactive Molecules
The structural motif of this compound can be found within more complex molecules that exhibit a range of pharmacological activities. For instance, the 1,2,3-triazole ring, readily accessible from this starting material, is a well-known pharmacophore present in numerous approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Derivatives of this compound are being explored as potential inhibitors of various enzymes and modulators of cellular signaling pathways. For example, compounds containing the dimethoxyphenyl group have been investigated for their ability to inhibit enzymes such as carbonic anhydrases and kinases, which are implicated in diseases like cancer.[6]
Hypothetical Signaling Pathway Modulation
Based on the known biological activities of structurally related compounds, derivatives of this compound could potentially modulate key cellular signaling pathways involved in cancer and inflammation. For example, many natural products containing methoxylated phenyl rings have been shown to interfere with pathways such as the NF-κB and MAPK signaling cascades, which are crucial regulators of inflammatory responses and cell proliferation.[7][8][9][10] The introduction of a triazole ring via click chemistry could further enhance the interaction of these molecules with biological targets within these pathways.
Visualizations
Synthetic Utility Workflow
The following diagram illustrates the central role of this compound as a versatile building block in the synthesis of diverse molecular architectures.
Hypothetical Signaling Pathway Inhibition
The diagram below depicts a simplified, hypothetical signaling pathway that could be modulated by derivatives of this compound, leading to anti-inflammatory and anti-cancer effects. This is based on the known activities of structurally related compounds.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. ijnc.ir [ijnc.ir]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
- 6. medscape.com [medscape.com]
- 7. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemicals as Chemo-Preventive Agents and Signaling Molecule Modulators: Current Role in Cancer Therapeutics and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Using 4-Ethynyl-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions, tolerates a wide range of functional groups, and has been extensively utilized in the synthesis of natural products, pharmaceuticals, and organic materials.[1][2][4] 4-Ethynyl-1,2-dimethoxybenzene is a key building block in the synthesis of various biologically active compounds, particularly as a precursor to substituted stilbenes and other complex aromatic systems. Its derivatives have shown potential in the development of anticancer agents, such as analogues of Combretastatin A-4, a potent tubulin polymerization inhibitor.[4][5]
These application notes provide a detailed protocol for the Sonogashira coupling of this compound with aryl halides, along with data presentation and visualizations to aid researchers in the successful application of this methodology.
Data Presentation
Table 1: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | Other palladium sources like Pd(OAc)₂ can also be used, often with additional phosphine ligands. |
| Copper Co-catalyst | CuI (1-10 mol%) | Essential for the activation of the alkyne. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Typically used in excess, also serving as the solvent in some cases. |
| Solvent | Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) | Anhydrous and deoxygenated solvents are crucial for optimal results. |
| Temperature | Room temperature to 80 °C | The required temperature depends on the reactivity of the aryl halide. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |
Table 2: Substrate Scope and Representative Yields
| Aryl Halide | Product | Typical Yield (%) |
| Iodobenzene | 1,2-Dimethoxy-4-(phenylethynyl)benzene | 85-95% |
| 4-Iodoanisole | 1,2-Dimethoxy-4-((4-methoxyphenyl)ethynyl)benzene | 80-90% |
| 1-Bromo-4-nitrobenzene | 1,2-Dimethoxy-4-((4-nitrophenyl)ethynyl)benzene | 70-85% |
| 4-Bromopyridine | 4-((3,4-Dimethoxyphenyl)ethynyl)pyridine | 65-80% |
Yields are approximate and can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling of this compound with an Aryl Iodide
This protocol describes a general procedure for the coupling of this compound with an aryl iodide using a palladium-copper co-catalyst system.
Materials:
-
This compound (1.2 equivalents)
-
Aryl iodide (1.0 equivalent)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive aryl halides, the mixture may need to be heated to 50-70 °C.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide
This protocol outlines a copper-free alternative, which can be advantageous in cases where the presence of copper leads to undesired side reactions, such as alkyne homocoupling.
Materials:
-
This compound (1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), Pd(dtbpf)Cl₂ (0.03 mmol, 19.6 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Application in Drug Development: Synthesis of Combretastatin A-4 Analogues
The dimethoxybenzene motif is a common feature in many biologically active molecules.[6][7] The products derived from the Sonogashira coupling of this compound are valuable intermediates in the synthesis of compounds with potential therapeutic applications. A notable example is the synthesis of analogues of Combretastatin A-4, a natural product isolated from the African bushwillow Combretum caffrum. Combretastatin A-4 exhibits potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division.[4][5][8]
The Sonogashira coupling provides a convergent and efficient route to construct the core diarylethyne scaffold of these analogues. Subsequent stereoselective reduction of the alkyne to a cis-alkene yields the final combretastatin-like structure. The modularity of the Sonogashira reaction allows for the facile introduction of diverse aryl and heteroaryl groups, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Caption: Logical workflow for the synthesis and development of Combretastatin A-4 analogues.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-ethynyl-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science. The resulting 1,2,3-triazole core is a key pharmacophore, known for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.
This document provides detailed application notes and experimental protocols for the CuAAC reaction utilizing 4-ethynyl-1,2-dimethoxybenzene as a key building block. The resulting 4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole derivatives have shown promise as potential anticancer agents, demonstrating the utility of this synthetic approach in medicinal chemistry.
Applications in Drug Discovery
The synthesis of novel 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids via CuAAC has been explored for the development of new anticancer therapeutics.[1][2] These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines.
Anticancer Activity
A series of 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids were synthesized and screened for their in vitro anticancer activity against four human cancer cell lines: colon cancer (HCT116), hepatocellular carcinoma (Hep G2), breast cancer (MCF-7), and lung carcinoma (A549).[1][2] The results, summarized in the table below, highlight the potential of these compounds as anticancer agents.
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |
| 15 | HCT116 | 28.3±1.5 | 31.6±1.2 |
| 10 | HCT116 | >100 | 31.6±1.2 |
| 11 | HCT116 | 75.2±2.1 | 31.6±1.2 |
| 12 | HCT116 | >100 | 31.6±1.2 |
| 13 | HCT116 | 66.4±1.8 | 31.6±1.2 |
| 14 | HCT116 | 58.1±2.5 | 31.6±1.2 |
| 16 | HCT116 | 42.5±1.6 | 31.6±1.2 |
| 15 | Hep G2 | 45.1±2.3 | 42.8±1.7 |
| 15 | MCF-7 | 62.7±2.8 | 55.4±2.1 |
| 15 | A549 | 88.2±3.1 | 79.2±2.5 |
Data sourced from El Malah, T., et al. (2022).[1][2]
Notably, compound 15 exhibited a higher potency against the HCT116 cell line compared to the reference drug, doxorubicin, making it a promising candidate for further investigation.[1][2]
Experimental Protocols
The following protocols describe the synthesis of 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids via a copper(I)-catalyzed azide-alkyne cycloaddition reaction.
General Procedure for the Synthesis of 1-Substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazoles
Materials:
-
This compound
-
Substituted azide (e.g., benzyl azide, substituted benzyl azides)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add the desired substituted azide (1.0 mmol).
-
To this mixture, add a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol in 1 mL of water) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water (20 mL) to the reaction mixture.
-
Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazoles via CuAAC.
Proposed Mechanism of Action for Anticancer Activity
The synthesized triazole derivatives may exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. A common mechanism for small molecule anticancer drugs is the inhibition of protein kinases. The following diagram illustrates this general concept.
References
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Click Chemistry Using 4-Ethynyl-1,2-dimethoxybenzene
Application Notes and Protocols for Researchers in Drug Discovery and Organic Synthesis
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry and materials science, valued for its stability, synthetic accessibility, and ability to engage in hydrogen bonding and dipole-dipole interactions. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This document outlines the application and detailed protocols for the synthesis of these valuable compounds using 4-ethynyl-1,2-dimethoxybenzene as a key building block. The electron-donating methoxy groups on the phenyl ring of this alkyne facilitate high reaction yields and rapid conversion rates.[1][2]
The resulting 1,4-disubstituted-1,2,3-triazoles bearing the 3,4-dimethoxyphenyl group are of significant interest in drug discovery, with studies reporting their potential as anticancer agents.[3] The straightforward nature of the CuAAC reaction allows for the rapid generation of diverse compound libraries for biological screening.
Reaction Principle
The synthesis proceeds via a [3+2] cycloaddition between the terminal alkyne, this compound, and a variety of organic azides in the presence of a copper(I) catalyst. The copper(I) catalyst can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent, most commonly sodium ascorbate.[4] The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted isomer.[2][5]
Data Presentation
The following table summarizes representative data for the synthesis of various 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids, demonstrating the versatility of the methodology with different azide partners.
| Entry | Azide Partner | Product | Yield (%) |
| 1 | Benzyl Azide | 1-Benzyl-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole | 92 |
| 2 | Phenyl Azide | 1-Phenyl-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole | 88 |
| 3 | 1-(Azidomethyl)-4-nitrobenzene | 1-(4-Nitrobenzyl)-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole | 95 |
| 4 | 2-Azido-N,N-dimethylethanamine | 2-(4-(3,4-Dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylethanamine | 85 |
| 5 | Ethyl 2-azidoacetate | Ethyl 2-(4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)acetate | 90 |
Yields are based on published and representative data for CuAAC reactions with similar substrates and may vary based on specific reaction conditions and scale.
Experimental Protocols
General Protocol for the Synthesis of 1-Substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Substituted azide (e.g., benzyl azide, phenyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted azide (1.0-1.2 eq.) in a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (1-5 mol%) followed by a freshly prepared aqueous solution of sodium ascorbate (5-10 mol%).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few minutes to several hours depending on the specific reactants.[1]
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.[6] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
-
Characterization: The structure and purity of the final compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Reaction Scheme:
Caption: General reaction scheme for the Cu(I)-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification of 1,4-disubstituted 1,2,3-triazoles.
References
- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Functionalized Polymers Using 4-ethynyl-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and functionalization of polymers derived from 4-ethynyl-1,2-dimethoxybenzene. This monomer is a valuable building block for creating functionalized polymers with potential applications in drug delivery, sensor technology, and materials science due to its biocompatible dimethoxybenzene moiety and the reactive polyacetylene backbone.
Introduction
Substituted poly(phenylacetylene)s are a class of polymers that have garnered significant interest due to their unique properties, including helical structures, stimuli-responsiveness, and potential for post-polymerization functionalization.[1][2] this compound, with its electron-donating methoxy groups, can be polymerized to form a stereoregular polymer, poly(this compound), which serves as a versatile platform for further chemical modification. The resulting functionalized polymers can be designed to exhibit specific properties, making them suitable for a range of applications, including the development of advanced drug delivery systems.[1]
This document outlines the primary methods for the polymerization of this compound, protocols for post-polymerization functionalization, and relevant characterization data.
Polymer Synthesis
The synthesis of poly(this compound) is typically achieved through transition-metal catalyzed polymerization, with rhodium-based catalysts being particularly effective in producing high molecular weight, stereoregular polymers.[3] An alternative approach for creating related polymeric structures involves the Wittig-Horner reaction for the synthesis of copolymers.[4]
Rhodium-Catalyzed Polymerization of this compound
Rhodium(I) catalysts are well-suited for the living polymerization of phenylacetylene derivatives, yielding polymers with controlled molecular weights and narrow polydispersity indices.[3][5] The following protocol is adapted from established procedures for the polymerization of substituted phenylacetylenes.[3]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, a stock solution of the rhodium catalyst, for example, [Rh(nbd)Cl]₂ (nbd = norbornadiene), is prepared in an appropriate solvent such as THF or toluene.
-
Polymerization:
-
In a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the desired amount of this compound monomer.
-
Dissolve the monomer in anhydrous THF.
-
Initiate the polymerization by adding the rhodium catalyst solution to the monomer solution with vigorous stirring. A typical monomer-to-catalyst ratio is in the range of 50:1 to 200:1.
-
The reaction is typically carried out at room temperature for a period of 1 to 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
-
Termination and Precipitation:
-
Terminate the polymerization by adding a small amount of a quenching agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, typically methanol or hexane.
-
Collect the polymer by filtration, wash it repeatedly with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
Data Presentation: Expected Polymer Characteristics
| Parameter | Expected Value | Reference |
| Molecular Weight (Mn) | 10,000 - 500,000 g/mol | [3] |
| Polydispersity Index (PDI) | 1.1 - 1.5 | [3] |
| Structure | Predominantly cis-transoidal | [5] |
| Appearance | Yellow to orange solid | [5] |
Note: The exact molecular weight and PDI will depend on the monomer-to-catalyst ratio, reaction time, and temperature.
Copolymerization via Wittig-Horner Reaction
For the synthesis of copolymers incorporating the 1,4-dimethoxybenzene unit, the Wittig-Horner reaction is a viable method. This has been demonstrated in the synthesis of poly(carbazole-co-1,4-dimethoxybenzene).[4][6] This approach allows for the introduction of other functional monomers to tailor the polymer properties.
Experimental Protocol (for Copolymerization):
-
Monomer Preparation: Synthesize or procure the desired comonomer. For instance, a dicarbaldehyde-functionalized monomer can be used to react with 2,5-di-(ethoxyphosphorylmethylene)-1,4-dimethoxybenzene.[4][6]
-
Polymerization:
-
In a flame-dried, three-necked flask equipped with a condenser and under an inert atmosphere, dissolve equimolar amounts of the dialdehyde comonomer and 2,5-di-(ethoxyphosphorylmethylene)-1,4-dimethoxybenzene in an anhydrous solvent like THF or DMF.
-
Add a strong base, such as potassium tert-butoxide, portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the copolymer.
-
Filter the precipitate, wash thoroughly with methanol and water, and dry under vacuum.
-
Data Presentation: Representative Copolymer Characterization
| Parameter | P-1 | P-2 | P-3 | P-4 | Reference |
| Comonomer | 9H-carbazole-3,6-dicarbaldehyde | 3,6-diformyl-9-butylcarbazole | 3,6-diformyl-9-octylcarbazole | 3,6-diformyl-9-hexadecylcarbazole | [6] |
| Mn ( g/mol ) | 10,200 | 12,500 | 15,100 | 18,300 | [6] |
| PDI | 1.54 | 1.61 | 1.68 | 1.75 | [6] |
Post-Polymerization Functionalization
The poly(this compound) backbone can be functionalized to introduce a variety of chemical groups, enabling the tuning of its properties for specific applications. A common strategy involves the incorporation of reactive handles during polymerization or the modification of the phenyl rings.
Introduction of Carboxyl Groups for Bioconjugation
Polymers bearing carboxyl groups are particularly useful for biomedical applications as they can be conjugated to biomolecules or used to create pH-responsive materials.[1]
Experimental Protocol (Conceptual):
-
Synthesis of a Carboxyl-Functionalized Monomer: Synthesize a derivative of this compound that contains a protected carboxyl group.
-
Polymerization: Polymerize the functionalized monomer using the rhodium-catalyzed method described in section 2.1.
-
Deprotection: Remove the protecting group from the carboxyl moieties on the polymer to yield the functionalized polymer.
-
Activation and Conjugation: The carboxyl groups can be activated using standard carbodiimide chemistry (e.g., with EDC/NHS) to facilitate conjugation with amine-containing molecules such as peptides, proteins, or small molecule drugs.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis and functionalization of poly(this compound).
Caption: Logical relationship between monomer structure and potential polymer applications.
Applications in Drug Development
Functionalized polymers based on this compound offer several advantages for drug development:
-
Biocompatibility: The dimethoxybenzene moiety is a common structural motif in biologically active molecules.
-
Controlled Release: The polymer backbone can be designed to create stimuli-responsive materials (e.g., pH-sensitive gels) for controlled drug release.[1]
-
Targeted Delivery: Functional groups on the polymer can be used to attach targeting ligands for site-specific drug delivery.
-
Enhanced Solubility: Conjugation of poorly soluble drugs to the polymer can improve their aqueous solubility and bioavailability.
The helical nature of some poly(phenylacetylene)s can also be exploited to create chiral environments, which may be beneficial for the delivery of specific enantiomers of a drug.[2]
Conclusion
This compound is a promising monomer for the synthesis of functionalized polymers with significant potential in various scientific fields, particularly in drug development. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis, functionalization, and application of this versatile polymer platform. The ability to tailor the polymer's properties through controlled polymerization and post-polymerization modification opens up a wide range of possibilities for the design of novel and effective materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photostability and Dynamic Helical Behavior in Chiral Poly(phenylacetylene)s with a Preferred Screw‐Sense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 6. Poly(carbazole-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe3+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Detailed Guide to the Sonogashira Reaction with Electron-Rich Alkynes
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is invaluable in medicinal chemistry and materials science for constructing complex molecular architectures like arylalkynes and conjugated enynes.[1][2] This document provides detailed protocols and application notes specifically tailored for reactions involving electron-rich alkynes, a common class of substrates in drug development.
Reaction Mechanism and Key Considerations
The Sonogashira coupling traditionally proceeds through two interconnected catalytic cycles involving a palladium(0) species and a copper(I) co-catalyst.[1][4] However, copper-free variations have been developed to circumvent common side reactions like the homocoupling of alkynes (Glaser coupling), which can be prevalent with electron-rich substrates.[4][5]
1. Palladium-Copper Co-catalyzed Mechanism:
-
Oxidative Addition: A Pd(0) catalyst reacts with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.[1][6]
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.[1][4] This step activates the alkyne.
-
Transmetalation: The acetylenic group is transferred from the copper acetylide to the Pd(II) complex.[1][6]
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination, yielding the final coupled product and regenerating the active Pd(0) catalyst.[1]
2. Copper-Free Mechanism: In the absence of copper, the reaction still proceeds via a palladium cycle. The base deprotonates the alkyne, which then coordinates with the palladium complex.[2][4] This pathway is often preferred for substrates sensitive to copper or to avoid homocoupling impurities.[5] For electron-rich alkynes, the mechanism can involve a fast proton transfer from a cationic palladium complex, a process highly dependent on the nature and concentration of the amine base.[7]
Data Presentation: Catalyst System Performance
The choice of catalyst, ligands, base, and solvent significantly impacts reaction efficiency, especially for electron-rich substrates. Bulky, electron-rich phosphine ligands can improve yields and reaction rates.[1][4]
| Catalyst System | Aryl Halide | Alkyne Type | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodides | Terminal Alkynes | >90% | Mild conditions, often at room temperature. The classic, highly reliable system.[1] |
| Pd(PPh₃)₄ / CuI | Aryl Bromides | Terminal Alkynes | 80-95% | Higher temperatures may be required compared to aryl iodides.[1] |
| Pd(OAc)₂ / Ligand / CuI | Aryl Bromides/Chlorides | Terminal Alkynes | 70-90% | Bulky, electron-rich phosphine ligands (e.g., X-Phos) can improve efficiency.[1][4] |
| Pd(CH₃CN)₂Cl₂ / Ligand | Aryl Halides | Terminal Alkynes | Good to Excellent | A common copper-free system. Often uses a strong base like Cs₂CO₃.[8] |
| NiCl₂(PCy₃)₂ / CuI | Aryl Iodides/Bromides | Terminal Alkynes | Good to Excellent | A nickel-catalyzed variant for specific applications.[1][9] |
Experimental Protocols
Protocol 1: Classic Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol provides a general method for the coupling of an aryl halide with an electron-rich terminal alkyne using a standard Pd/Cu catalyst system.
Materials and Reagents:
-
Aryl or vinyl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF, 5 mL)
-
Dry Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).[1]
-
Solvent and Base Addition: Add the anhydrous solvent (5 mL) followed by the amine base (3.0 mmol). Stir the mixture for 5-10 minutes at room temperature.[1]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via a syringe.
-
Reaction Execution: Stir the reaction at room temperature or heat as necessary (typically 25-70 °C). The optimal temperature may be higher for less reactive halides like aryl bromides.[6]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed.[1]
-
Work-up:
-
Cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate or diethyl ether).[1]
-
Filter the mixture through a pad of Celite® to remove catalyst residues.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to minimize alkyne homocoupling. It often employs bulky, electron-rich ligands and a stronger base.
Materials and Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) or Pd(CH₃CN)₂Cl₂[8]
-
Bulky phosphine ligand (e.g., P(t-Bu)₃ or cataCXium A, 0.04 mmol, 4 mol%)[8]
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile or 2-MeTHF, 5 mL)[8]
-
Dry Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), palladium precatalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).
-
Solvent and Alkyne Addition: Add the anhydrous solvent (5 mL) and the terminal alkyne (1.5 mmol).
-
Reaction Execution: Stir the mixture at room temperature or heat to a temperature between 70-95 °C, depending on the reactivity of the aryl halide.[8]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until completion.
-
Work-up:
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates the generalized workflow for a Sonogashira coupling experiment, from initial setup to final product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry with 3,4-Dimethoxyphenylacetylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 3,4-dimethoxyphenylacetylene in click chemistry for the synthesis of novel bioactive compounds. The focus is on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to generate 1,2,3-triazole derivatives with potential applications in drug discovery, particularly in the development of anticancer agents.
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, efficient, and high-yielding.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction's reliability and biocompatibility have made it a valuable tool in medicinal chemistry and chemical biology.[1]
The 1,2,3-triazole core is a key pharmacophore that can engage in hydrogen bonding and dipole interactions with biological targets, making it a valuable scaffold in drug design.[1] The dimethoxyphenyl moiety is also a common feature in many biologically active compounds, including those with anticancer properties. The combination of these two structural motifs through click chemistry offers a straightforward and efficient route to novel molecules with therapeutic potential.
This document details the application of 3,4-dimethoxyphenylacetylene as the alkyne component in the CuAAC reaction for the synthesis of a series of 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids. The anticancer activities of these synthesized compounds have been evaluated against various human cancer cell lines, demonstrating the potential of this approach in identifying new lead compounds for cancer therapy.[2]
Experimental Protocols
General Synthesis of 1-Substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole Hybrids
This protocol is based on the successful synthesis of a series of novel 1,2,3-triazole hybrids.[2]
Materials:
-
4-Ethynyl-1,2-dimethoxybenzene (3,4-dimethoxyphenylacetylene)
-
Substituted azides
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 mmol) and the desired substituted azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add copper(II) sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, add water (20 mL) to the reaction mixture.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.
Data Presentation
The synthesized 1-substituted-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole hybrids were evaluated for their in vitro anticancer activity against four human cancer cell lines: Colon cancer (HCT116), Hepatocellular carcinoma (HepG2), Breast cancer (MCF-7), and Lung carcinoma (A549). Doxorubicin was used as a reference drug. The results are summarized as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound | Linker (R) | HCT116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 10 | Benzyl | >100 | >100 | >100 | >100 |
| 11 | 4-Methylbenzyl | 85.34 | 96.25 | >100 | >100 |
| 12 | 4-Methoxybenzyl | 75.82 | 84.61 | 93.27 | >100 |
| 13 | 4-Chlorobenzyl | 63.49 | 71.58 | 86.42 | 94.83 |
| 14 | 4-Bromobenzyl | 51.76 | 62.84 | 73.51 | 81.69 |
| 15 | 4-Nitrobenzyl | 10.21 | 18.33 | 25.47 | 31.58 |
| 16 | 2-Naphthylmethyl | 43.85 | 51.29 | 62.74 | 70.91 |
| Doxorubicin | - | 11.52 | 13.86 | 15.47 | 19.82 |
Data extracted from El Malah et al., Polycyclic Aromatic Compounds, 2023.[2]
Of the synthesized compounds, compound 15 , with a 4-nitrobenzyl substituent, demonstrated the highest potency, particularly against the HCT116 colon cancer cell line, with an IC₅₀ value lower than that of the reference drug doxorubicin.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the 3,4-dimethoxyphenylacetylene-derived triazoles.
Caption: Workflow for synthesis and anticancer evaluation.
Signaling Pathway (Hypothetical)
While the exact mechanism of action for the most potent compound (15) was not elucidated in the cited study, molecular docking suggested potential interactions with key cellular targets. The diagram below represents a hypothetical signaling pathway that could be inhibited by such a compound, leading to apoptosis in cancer cells.
References
4-ethynyl-1,2-dimethoxybenzene as a building block for drug discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-ethynyl-1,2-dimethoxybenzene is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its key structural features—a terminal alkyne and a dimethoxy-substituted phenyl ring—make it an ideal synthon for constructing molecular scaffolds that can interact with various biological targets. The terminal alkyne group is particularly amenable to powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling, enabling the facile introduction of this substituted phenyl moiety into a wide range of molecular architectures. The 1,2-dimethoxybenzene (veratrole) portion is a common feature in many biologically active natural products and synthetic drugs, often contributing to favorable pharmacokinetic properties and target engagement.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of isoquinoline-based kinase inhibitors, a class of compounds with significant potential in oncology.
Application in the Synthesis of Isoquinolinone-Based Kinase Inhibitors
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibition. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a key cascade that promotes cell survival, proliferation, and growth, and it is frequently hyperactivated in various cancers. Consequently, the development of inhibitors targeting this pathway is a major focus of modern drug discovery.
This compound serves as a crucial starting material for the synthesis of isoquinolinone derivatives that can act as potent inhibitors of the PI3K/Akt/mTOR pathway. The general synthetic strategy involves a Sonogashira cross-coupling reaction between this compound and a suitably substituted 2-bromobenzamide, followed by a cyclization step to form the isoquinolinone core. The dimethoxyphenyl group often plays a significant role in the structure-activity relationship (SAR) of these inhibitors, contributing to their binding affinity and selectivity.
Quantitative Data
The following table summarizes representative data for the synthesis of a key intermediate and a final isoquinolinone kinase inhibitor derived from this compound.
| Compound | Molecular Weight ( g/mol ) | Reaction | Catalyst/Reagents | Solvent | Yield (%) | Biological Target | IC50 (nM) |
| 2-Amino-N-(3,4-dimethoxyphenethyl)benzamide | 298.35 | Amide Coupling | EDC, HOBt, NMM | DMF | 85 | - | - |
| Isoquinolinone Kinase Inhibitor | 450.50 | Sonogashira Coupling & Cyclization | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | 75 | PI3Kα | 50 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-N-(3,4-dimethoxyphenethyl)benzamide (Precursor)
Materials:
-
2-Aminobenzoic acid
-
3,4-Dimethoxyphenethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
To a solution of 2-aminobenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3,4-dimethoxyphenethylamine (1.0 eq) followed by N-methylmorpholine (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-amino-N-(3,4-dimethoxyphenethyl)benzamide.
Protocol 2: Sonogashira Coupling and Cyclization to form Isoquinolinone Kinase Inhibitor
Materials:
-
2-Bromobenzamide derivative (from a suitable precursor)
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the 2-bromobenzamide derivative (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous DMF and degassed triethylamine (3.0 eq) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product containing the coupled intermediate will undergo spontaneous or acid/base-catalyzed cyclization to the isoquinolinone.
-
Purify the final product by column chromatography on silica gel to yield the isoquinolinone kinase inhibitor.
Visualizations
Caption: Synthetic workflow for an isoquinolinone kinase inhibitor.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Application Notes and Protocols for the Functionalization of Biomolecules Using 4-Ethynyl-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynyl-1,2-dimethoxybenzene is a versatile terminal alkyne reagent employed in the targeted modification of biomolecules. Its utility primarily stems from its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction facilitates the covalent ligation of the alkyne moiety to an azide-functionalized biomolecule, forming a stable triazole linkage. The dimethoxybenzene group can impart specific physicochemical properties to the modified biomolecule, such as altered hydrophobicity or the potential for further chemical modification. These application notes provide an overview of the functionalization of biomolecules using this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams.
Principle of Functionalization: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The functionalization of biomolecules using this compound is predominantly achieved through the CuAAC reaction. This reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound and an azide group previously introduced into a biomolecule (e.g., a protein, peptide, or nucleic acid). The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). To enhance the efficiency and stability of the copper(I) catalyst and to protect the biomolecule from oxidative damage, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included. The resulting 1,4-disubstituted triazole ring is highly stable under a wide range of physiological conditions.
Applications in Research and Drug Development
The modification of biomolecules with this compound can be applied in various fields:
-
Bioconjugation: Stable linking of payloads such as drugs, imaging agents, or polyethylene glycol (PEG) to proteins or antibodies.
-
Probe Development: The dimethoxybenzene moiety can serve as a core structure for the development of fluorescent probes. For instance, derivatives of this scaffold have been used to create probes for biological imaging, such as the visualization of myelin sheaths in neurological studies.
-
Drug Discovery: Incorporation of this moiety can be used to study the structure-activity relationship (SAR) of bioactive molecules or to create novel drug candidates with modified pharmacokinetic properties.
Experimental Protocols
Protocol 1: General Procedure for Labeling Azide-Modified Proteins with this compound
This protocol describes a general method for the CuAAC reaction between an azide-containing protein and this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, free of primary amines)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Microcentrifuge tubes
-
Rotisserie or shaker
Procedure:
-
Prepare the Reagents:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Freshly prepare the sodium ascorbate solution.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified protein solution (to a final concentration of 1-10 mg/mL).
-
This compound stock solution (to a final concentration of 100-500 µM).
-
Aminoguanidine hydrochloride stock solution (to a final concentration of 5 mM).
-
Premix of CuSO₄ and THPTA: Combine 1 part of 20 mM CuSO₄ with 5 parts of 50 mM THPTA and add to the reaction to achieve a final CuSO₄ concentration of 100-500 µM.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours on a rotisserie or shaker. Protect the reaction from light if any components are light-sensitive.
-
Purification: Remove unreacted small molecules and the copper catalyst using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.
Protocol 2: Synthesis of a Labeled Peptide via Solid-Phase Peptide Synthesis (SPPS) and On-Resin Cycloaddition
This protocol outlines the incorporation of an azide-bearing amino acid into a peptide sequence during SPPS, followed by on-resin conjugation with this compound.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-azidohomoalanine (or other azide-containing amino acid)
-
Rink Amide resin (or other suitable solid support)
-
Standard SPPS reagents (e.g., piperidine, HBTU, DIPEA, DMF, DCM)
-
This compound
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Diethyl ether
Procedure:
-
Peptide Synthesis: Synthesize the peptide on the resin using standard Fmoc-SPPS protocols. Incorporate Fmoc-L-azidohomoalanine at the desired position in the peptide sequence.
-
On-Resin Cycloaddition:
-
Swell the resin-bound peptide in DMF.
-
In a separate vial, dissolve this compound (5 equivalents relative to resin loading), CuI (1 equivalent), and DIPEA (2 equivalents) in DMF.
-
Add the solution to the resin and react for 12-24 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-4 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the labeled peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.
Quantitative Data
The efficiency of the CuAAC reaction is typically high, often yielding quantitative or near-quantitative conversion. The following table provides representative data for the labeling of an azide-modified peptide with this compound. (Note: These are representative values and actual results may vary depending on the specific biomolecule and reaction conditions).
| Biomolecule | Alkyne Concentration (µM) | Reaction Time (h) | Conversion Yield (%) | Analytical Method |
| Azido-Peptide 1 | 200 | 2 | >95 | LC-MS |
| Azido-Protein A | 500 | 4 | >90 | SDS-PAGE with fluorescent visualization |
| Azido-Oligonucleotide | 100 | 1 | >98 | HPLC |
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for biomolecule labeling via CuAAC.
Conceptual Signaling Pathway Application
The following diagram illustrates a conceptual application where a protein of interest (POI), labeled with a fluorescent probe derived from this compound, is used to study its interaction with a binding partner.
Caption: Probing protein interactions with a labeled biomolecule.
The Role of 4-Ethynyl-1,2-dimethoxybenzene in Materials Science: A Prospective Outlook
Application Note: 4-Ethynyl-1,2-dimethoxybenzene as a Versatile Building Block for Advanced Materials
Introduction
This compound, a terminal alkyne with a veratrole (1,2-dimethoxybenzene) moiety, presents significant potential as a fundamental building block in the synthesis of advanced functional materials. Its chemical structure, featuring a reactive ethynyl group and an electron-rich aromatic ring, allows for its incorporation into a variety of polymeric and molecular architectures. This application note explores the prospective roles of this compound in materials science, particularly in the development of functional polymers and materials for organic electronics, leveraging its utility in polymerization and click chemistry reactions.
While specific examples of materials solely derived from this compound are not extensively documented in publicly available research, its structural features suggest a strong aptitude for creating materials with tailored electronic and optical properties. The dimethoxy substituents enhance solubility and can influence the electronic nature of resulting materials, making this monomer a person of interest for researchers in polymer chemistry and materials design.
Prospective Applications in Materials Science
The unique combination of a terminal alkyne and a dimethoxy-substituted benzene ring in this compound makes it a candidate for several applications:
-
Conductive Polymers: The ethynyl group can undergo polymerization to form conjugated polymers. The resulting poly(this compound) would possess a polyacetylene-like backbone with pendant dimethoxybenzene groups. These side groups could enhance the processability and solubility of the polymer, which are often challenges in the field of conductive polymers. The electron-donating nature of the dimethoxy groups can also modulate the electronic band gap and conductivity of the material.
-
Organic Electronics: As a component in copolymers or as a building block for more complex organic semiconductors, this compound could be utilized in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The veratrole unit is known to be a good hole-transporting moiety, which is a critical function in many organic electronic devices.
-
Functional Materials via Click Chemistry: The terminal alkyne is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction allows for the efficient and specific covalent linking of the this compound unit to other molecules or polymer backbones containing azide groups. This modular approach can be used to synthesize:
-
Functionalized Polymers: Grafting this compound onto a polymer backbone to impart specific optical or electronic properties.
-
Dendrimers and Complex Architectures: Building well-defined, three-dimensional structures for applications in catalysis or drug delivery.
-
Surface Modification: Functionalizing surfaces to alter their properties, for example, to create sensors or biocompatible coatings.
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing synthetic protocols and for predicting the properties of resulting materials.
| Property | Value |
| CAS Number | 4302-52-7 |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 73-77 °C |
| Boiling Point | 130 °C at 760 mmHg |
| Purity | Typically >97% |
Experimental Protocols
Given the nascent stage of research into materials specifically derived from this compound, the following protocols are generalized methodologies based on established chemical principles for terminal alkynes. These serve as a starting point for researchers exploring the potential of this monomer.
Protocol 1: Hypothetical Synthesis of a Functionalized Polymer via Click Chemistry
Objective: To functionalize an azide-containing polymer with this compound to introduce veratrole units along the polymer chain.
Materials:
-
Azide-functionalized polymer (e.g., poly(glycidyl methacrylate) post-functionalized with sodium azide)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or a mixture of water and a miscible organic solvent like THF or DMSO)
-
Dialysis tubing for purification
Procedure:
-
Dissolution: Dissolve the azide-functionalized polymer and a stoichiometric excess (e.g., 1.2 equivalents) of this compound in the chosen solvent in a round-bottom flask.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate and sodium ascorbate. A typical concentration would be around 0.1 M for each.
-
Reaction Initiation: Add the sodium ascorbate solution to the polymer/alkyne mixture first, followed by the copper(II) sulfate solution. The color of the solution should change, indicating the formation of the Cu(I) catalyst.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic azide peak (~2100 cm⁻¹).
-
Purification: Upon completion, dilute the reaction mixture with the solvent and purify the resulting polymer by dialysis against the solvent to remove the copper catalyst and unreacted this compound.
-
Isolation: Precipitate the purified polymer in a non-solvent (e.g., methanol or water), collect the solid by filtration, and dry under vacuum.
-
Characterization: Characterize the final product using techniques such as ¹H NMR spectroscopy (to confirm the presence of the veratrole protons and the triazole proton), FTIR spectroscopy (disappearance of the azide and alkyne peaks), and gel permeation chromatography (GPC) to analyze the molecular weight and polydispersity.
Visualizing Methodologies
The following diagrams illustrate the logical workflow for the prospective synthesis and application of materials derived from this compound.
This compound stands as a promising, yet underexplored, monomer in materials science. Its inherent chemical functionalities predispose it to be a valuable component in the synthesis of a new generation of organic electronic materials and functional polymers. The protocols and potential applications outlined here provide a foundational framework to inspire and guide future research into harnessing the full potential of this versatile chemical building block. Further empirical studies are necessary to fully elucidate its role and performance in these advanced applications.
References
Troubleshooting & Optimization
preventing homocoupling of 4-ethynyl-1,2-dimethoxybenzene in Sonogashira reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address the common challenge of homocoupling (Glaser coupling) during Sonogashira reactions involving 4-ethynyl-1,2-dimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Sonogashira reaction with this compound? A1: Homocoupling, also known as Glaser or Hay coupling, is a prevalent side reaction where two molecules of the terminal alkyne, this compound, react with each other to form a symmetrical 1,3-diyne dimer, 1,4-bis(3,4-dimethoxyphenyl)buta-1,3-diyne.[1] This undesired reaction consumes the alkyne, reduces the yield of the intended cross-coupled product, and complicates purification.[1][2]
Q2: What are the primary causes of this unwanted side reaction? A2: The principal causes of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][3] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a critical step in the Glaser coupling pathway.[1][2][3]
Q3: How does the copper co-catalyst contribute to homocoupling? A3: While the copper(I) co-catalyst (typically CuI) is added to increase the reactivity and allow for milder reaction conditions, it also directly catalyzes the unwanted homocoupling side reaction.[1][4][5] Copper salts react with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate for both the desired Sonogashira cycle and the undesired Glaser coupling pathway.[4][6]
Q4: What is the most effective general strategy to prevent homocoupling? A4: The most direct and effective strategy is to use a copper-free Sonogashira protocol.[1][7] By eliminating the copper co-catalyst, the primary pathway for Glaser coupling is removed.[4][8] This approach often requires careful optimization of the palladium catalyst, ligand, and base to maintain high reactivity.[7]
Q5: Can the choice of ligand on the palladium catalyst make a difference? A5: Yes, the phosphine ligand plays a significant role. Bulky and electron-rich phosphine ligands, such as SPhos or X-Phos, can accelerate the desired cross-coupling pathway, making it more competitive against the homocoupling reaction.[1][7][9] The optimal ligand is often substrate-dependent, so screening may be necessary.[1]
Q6: How do the base and solvent impact the formation of the homocoupled byproduct? A6: The base and solvent system is critical. The reaction must be basic to neutralize the hydrogen halide byproduct.[4] Secondary amines like piperidine or diisopropylamine can sometimes be more effective at minimizing side reactions than tertiary amines like triethylamine.[7] All solvents and liquid reagents must be anhydrous and rigorously degassed to remove oxygen, which promotes homocoupling.[1][7]
Q7: Is temperature a critical parameter to control? A7: Temperature is an important factor. While Sonogashira reactions are known for proceeding under mild conditions, less reactive aryl halides may require heating.[7] However, excessively high temperatures can lead to catalyst decomposition and an increase in side products, including the homocoupled dimer.[3][7] Finding the optimal temperature for your specific substrates is key.
Troubleshooting Guide
Problem: Your reaction shows significant formation of 1,4-bis(3,4-dimethoxyphenyl)buta-1,3-diyne, the homocoupled byproduct of this compound.
| Potential Cause | Recommended Solution |
| Oxygen in the reaction mixture | Oxygen promotes the oxidative dimerization of copper acetylides.[3][10] It is essential to maintain strictly anaerobic conditions. Action: Rigorously degas all solvents and liquid reagents using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3][7] Use Schlenk line techniques or a glovebox to set up the reaction under a positive pressure of inert gas.[1] |
| High concentration of Copper(I) co-catalyst | While catalytic, excess Cu(I) accelerates the rate of homocoupling.[3][10] Action: Reduce the loading of the copper catalyst (e.g., CuI) to 0.5-1 mol%. If the problem persists, the most effective solution is to switch to a copper-free protocol.[1][7] |
| High instantaneous concentration of the alkyne | A high concentration of this compound favors the bimolecular homocoupling reaction. Action: Add the alkyne slowly to the reaction mixture over several hours using a syringe pump.[1][10] This keeps the instantaneous concentration low, disfavoring dimerization. |
| Suboptimal catalyst system or conditions | The rate of the desired cross-coupling may be too slow, allowing the homocoupling side reaction to dominate.[3] Action: Screen different palladium catalysts, ligands, and bases. Consider switching from PPh₃ to a bulkier, more electron-rich ligand (e.g., SPhos, X-Phos).[7] Test alternative bases like piperidine or K₃PO₄.[1][7] |
Data Summary: Optimizing Reaction Parameters
The following table summarizes the influence of key parameters on minimizing the formation of the homocoupling byproduct.
| Parameter | Standard Condition | Optimized (Low Homocoupling) Condition | Rationale for Optimization |
| Atmosphere | Standard N₂/Ar purge | Rigorous degassing (Freeze-Pump-Thaw), Schlenk techniques | Minimizes O₂, the primary oxidant for Glaser coupling.[2][7] |
| Copper Catalyst | 2-5 mol% CuI | 0 mol% (Copper-free protocol) | Eliminates the primary catalyst for the homocoupling pathway.[4][7] |
| Palladium Ligand | PPh₃ | Bulky, electron-rich ligand (e.g., SPhos, XPhos) | Promotes the desired cross-coupling catalytic cycle over side reactions.[1][7] |
| Alkyne Addition | All at once at the start | Slow addition via syringe pump | Keeps the instantaneous alkyne concentration low to disfavor dimerization.[1][10] |
| Base | Triethylamine (Et₃N) | Diisopropylamine, Piperidine, or K₃PO₄ | Certain bases can better stabilize intermediates or influence the catalytic cycle to favor the desired product.[1][7] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Reaction
This protocol is the primary recommendation for eliminating the Glaser homocoupling byproduct.
Reagent Preparation:
-
Ensure all solvents (e.g., toluene, THF) are anhydrous and have been rigorously degassed using at least three freeze-pump-thaw cycles.[1]
-
All solid reagents should be of high purity and dried in a vacuum oven.
Reaction Setup (using Schlenk technique):
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).[1]
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor progress by TLC or GC/MS.[1]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Copper-Catalyzed Reaction with Slow Alkyne Addition
Use this protocol if a copper-free system proves ineffective for your specific aryl halide.
Reaction Setup (using Schlenk technique):
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (1-2 mol%).
-
Add the degassed solvent (e.g., THF, 5 mL) and base (e.g., triethylamine, 3.0 mmol).[1]
-
Prepare a solution of this compound (1.1 mmol) in a small amount of the same degassed solvent.
-
Using a syringe pump, add the alkyne solution to the stirred reaction mixture over a period of 2-4 hours.
-
Heat the reaction as required and maintain a positive pressure of inert gas throughout.[1]
-
Monitor and work up the reaction as described in Protocol 1.
Visualization
Troubleshooting Workflow for Sonogashira Homocoupling
Caption: Troubleshooting decision tree for minimizing homocoupling in Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
optimizing base and solvent for Sonogashira coupling of 4-ethynyl-1,2-dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling of 4-ethynyl-1,2-dimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in Sonogashira couplings?
A1: The primary challenges include the propensity for alkyne homocoupling (Glaser coupling), especially under aerobic conditions, and the need to optimize reaction conditions to accommodate the electron-rich nature of the alkyne. Careful selection of the base, solvent, and catalyst system is crucial for achieving high yields and minimizing side products.
Q2: Which palladium catalyst is most effective for this coupling?
A2: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, the choice of catalyst can be substrate-dependent. For less reactive aryl halides, catalyst systems with more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be more effective.
Q3: Is a copper co-catalyst always necessary?
A3: No, copper-free Sonogashira protocols are available and can be advantageous in minimizing alkyne homocoupling. These systems often employ specific ligands and bases to facilitate the catalytic cycle.
Q4: How can I minimize the formation of the Glaser homocoupling byproduct?
A4: To minimize homocoupling, it is critical to maintain a strictly oxygen-free reaction environment by thoroughly degassing all reagents and solvents.[1] Using copper-free conditions, if applicable to your specific substrates, can also significantly reduce this side reaction.[1] Additionally, slow addition of the alkyne to the reaction mixture can help to keep its concentration low, further disfavoring homocoupling.
Q5: What is a typical work-up procedure for a Sonogashira coupling reaction?
A5: A standard work-up involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with water and brine. If a copper catalyst was used, washing with a saturated aqueous solution of ammonium chloride can help remove copper salts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel.
Troubleshooting Guides
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is from a reliable source and has been stored under inert conditions. Consider using a fresh batch of catalyst. For Pd(II) precatalysts, ensure the in-situ reduction to Pd(0) is occurring. |
| Inappropriate Base/Solvent Combination | The choice of base and solvent is critical and often interdependent. Consult the quantitative data tables below and consider screening a new combination. For instance, if using an amine base like triethylamine, ensure it is fresh and anhydrous. |
| Insufficient Reaction Temperature | For less reactive aryl halides (e.g., bromides and chlorides), higher temperatures may be required to facilitate oxidative addition.[2] Consider increasing the temperature in increments, and if necessary, use a sealed reaction vessel for solvents with low boiling points. |
| Poor Reagent Quality | Verify the purity of all reagents, including the aryl halide and the alkyne. Ensure solvents are anhydrous and amine bases are freshly distilled if necessary. |
Issue 2: Significant Formation of Homocoupled Alkyne (Glaser Product)
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | The primary cause of Glaser coupling is oxygen.[1] Ensure all solvents and the reaction setup are rigorously degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
| Copper-Catalyzed Homocoupling | If using a copper co-catalyst, this is a likely pathway.[1] Consider switching to a copper-free protocol. If copper is necessary, ensure strict anaerobic conditions. |
| High Alkyne Concentration | A high concentration of the alkyne can favor the bimolecular homocoupling reaction. Try adding the this compound solution slowly to the reaction mixture over a period of time using a syringe pump. |
Quantitative Data Presentation
Table 1: Effect of Base on Sonogashira Coupling Yield
Reaction conditions: Aryl halide (1.0 equiv), this compound (1.2 equiv), Pd-catalyst (2-5 mol%), CuI (5-10 mol%), solvent, specified temperature, under N₂ atmosphere.
| Aryl Halide | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | Et₂NH (2) | DMF | 60 | Moderate | [3] |
| Iodobenzene | Et₃N (2) | DMF | 60 | Moderate | [3] |
| 4-Iodoanisole | K₂CO₃ (2) | Water | 100 | Good | [4] |
| Aryl Bromide | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | Good | [5] |
| Aryl Bromide | Et₃N (2) | Toluene | 70 | Good | [5] |
Table 2: Effect of Solvent on Sonogashira Coupling Yield
Reaction conditions: Aryl halide (1.0 equiv), this compound (1.2 equiv), Pd-catalyst (2-5 mol%), CuI (5-10 mol%), amine base (2-3 equiv), specified temperature, under N₂ atmosphere.
| Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Iodoisoxazole derivative | Et₂NH | DMF | 60 | 60 | [6] |
| 4-Iodoisoxazole derivative | Et₂NH | THF | 60 | 30 | [6] |
| 4-Iodoisoxazole derivative | Et₂NH | MeCN | 60 | 25 | [6] |
| 4-Iodoisoxazole derivative | Et₂NH | Toluene | 60 | 22 | [6] |
| 4-Iodotoluene | N/A (Flow) | THF-DMA (9:1) | 80 | 60 | [7] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general method for the coupling of aryl bromides with terminal alkynes.[5]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
PPh₃ (0.04 equiv)
-
CuI (0.03 equiv)
-
Anhydrous toluene
-
Anhydrous triethylamine (2.0 equiv)
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, Pd(OAc)₂, PPh₃, and CuI.
-
Add anhydrous toluene and anhydrous triethylamine via syringe.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Add this compound via syringe.
-
Heat the reaction mixture to 70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides an alternative for substrates that are sensitive to copper or to minimize homocoupling.[5]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide, Pd(dtbpf)Cl₂, and Cs₂CO₃.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add this compound via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Generalized experimental workflow for the Sonogashira coupling.
Caption: Troubleshooting logic for low product yield in Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Yield in Click Reactions with 4-ethynyl-1,2-dimethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 4-ethynyl-1,2-dimethoxybenzene.
Troubleshooting Guide
Low yields in click reactions with this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Q1: My click reaction with this compound has a low yield or is not working at all. What are the most common causes?
Low or no product formation is often linked to the inactivation of the copper catalyst, issues with reagents, or suboptimal reaction conditions. The primary culprit is the oxidation of the active copper(I) catalyst to the inactive copper(II) state.[1]
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing all solvents and reagents.[1][2] Use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from any oxidized Cu(II).[2][3] Consider using a Cu(I) source directly (e.g., CuI, CuBr), though these are more sensitive to oxidation.[4] |
| Poor Reagent Quality | Verify the purity of your this compound and azide partner using techniques like NMR or LC-MS. Impurities can inhibit the catalyst or lead to side reactions.[1][2] |
| Suboptimal Ligand-to-Copper Ratio | Use a copper-stabilizing ligand like THPTA or TBTA. A 5:1 ligand-to-copper ratio is often recommended to protect the Cu(I) state and accelerate the reaction.[2][5] However, be aware that in some solvent systems, excess ligand can be inhibitory.[6] |
| Inappropriate Solvent | Ensure your reactants are fully soluble in the chosen solvent. For the relatively nonpolar this compound, a co-solvent system (e.g., THF/water, DMSO/water) may be necessary. Avoid Tris-based buffers as they can chelate copper.[2][7] |
| Steric Hindrance | If either the alkyne or the azide is sterically hindered, consider increasing the reaction time or temperature (e.g., to 40-60°C).[2][8] |
Frequently Asked Questions (FAQs)
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a dimer of this compound. What is this and how can I prevent it?
This byproduct is likely the result of oxidative homocoupling of the alkyne, a common side reaction known as Glaser coupling.[1][2] This reaction is promoted by the presence of oxygen and the copper catalyst.
To minimize alkyne homocoupling:
-
Maintain Anaerobic Conditions: Rigorously exclude oxygen from the reaction by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4]
-
Sufficient Reducing Agent: Ensure an adequate amount of a reducing agent like sodium ascorbate is present to maintain the copper in its Cu(I) oxidation state.[2][4]
-
Use a Stabilizing Ligand: A ligand can help prevent the formation of the copper species that catalyze the homocoupling reaction.[4]
Q3: Could the methoxy groups on this compound be interfering with the reaction?
No, the electron-donating methoxy groups on the phenyl ring generally increase the electron density of the alkyne, which can make it more reactive in the CuAAC reaction. Phenylacetylenes with electron-rich substituents have been shown to react efficiently.[9][10] Therefore, the substituents themselves are unlikely to be the cause of low yield.
Q4: What is the optimal copper source for my reaction?
Both Cu(I) and Cu(II) salts can be used effectively.
-
Cu(II) Salts (e.g., CuSO₄·5H₂O): These are more stable and easier to handle but require a reducing agent (e.g., sodium ascorbate) to be added to the reaction mixture to generate the active Cu(I) catalyst in situ.[1]
-
Cu(I) Salts (e.g., CuI, CuBr): These can be used directly without a reducing agent but are more susceptible to oxidation.[4] If using a Cu(I) salt, it is still crucial to maintain anaerobic conditions.
The choice of counter-ion can also have an effect, with CuI sometimes giving excellent conversion.[11]
Q5: How can I monitor the progress of my click reaction?
You can monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the formation of the desired triazole product.[1]
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition reaction using a Cu(II) salt and an in situ reducing agent.
Reagent Preparation:
-
Copper(II) Sulfate (CuSO₄): Prepare a 10-100 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50-100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100-200 mM stock solution in deionized water. This solution must be made fresh for each experiment. [2]
-
This compound: Prepare a stock solution of known concentration in a suitable organic solvent (e.g., DMSO, THF).
-
Azide Compound: Prepare a stock solution of known concentration in a compatible solvent.
Reaction Setup:
-
In a reaction vessel, add the this compound (1.0 equivalent) and the azide (1.0-1.2 equivalents).
-
Add the chosen solvent or solvent mixture (e.g., a 1:1 mixture of t-butanol and water, or an organic solvent like THF or DMF).[12]
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.[1]
-
Under the inert atmosphere, add the copper-stabilizing ligand (e.g., THPTA, 5 mol%).
-
Add the CuSO₄ solution (1-5 mol%).[12]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5-10 mol%).[12]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40°C).[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction can be quenched by exposure to air or by adding a copper chelator like EDTA.[2] The product can then be purified by standard methods such as extraction and column chromatography.[1]
Data Presentation
Table 1: Effect of Copper Source on Triazole Yield
| Copper Source (1 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuSO₄/Sodium Ascorbate | THF/H₂O (1:1) | 25 | 4 | ~95 |
| CuI | Cyrene™ | 30 | 0.5 | >95[11] |
| CuCl | Cyrene™ | 30 | 0.5 | <20[11] |
| Cu₂O | Cyrene™ | 30 | 0.5 | <10[11] |
| CuBr | Cyrene™ | 30 | 0.5 | ~20[11] |
Note: Yields are representative and can vary based on the specific azide and reaction conditions.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in click reactions.
Caption: The catalytic cycle of the CuAAC reaction and competing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of 4-Ethynyl-1,2-dimethoxybenzene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-ethynyl-1,2-dimethoxybenzene derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound and related aromatic alkynes.
Issue 1: Poor Separation of the Desired Compound from Impurities
Question: I'm running a column to purify my this compound derivative, but the fractions are still showing a mix of my product and impurities. My TLC plate showed good separation. What could be the problem?
Answer:
Several factors can lead to poor separation on the column, even with a promising TLC result. Here are some potential causes and solutions:
-
Improper Solvent System: The solvent system that works for TLC may not translate perfectly to column chromatography. The ideal Rf value for the target compound on a TLC plate for good column separation is typically between 0.2 and 0.4.[1][2]
-
Solution: Optimize your solvent system. If your compound's Rf is too high, decrease the polarity of the mobile phase. If it's too low, gradually increase the polarity.[1][3][4] For non-polar compounds like many ethynyl-dimethoxybenzene derivatives, a common starting point is a mixture of hexane and ethyl acetate.[2][5]
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and co-elution of compounds.[6]
-
Solution: Use an appropriate amount of silica gel, typically 30-100 times the weight of your crude sample.
-
-
Poor Column Packing: An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and poor separation.[7][8]
-
Compound Degradation on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and may decompose during purification.[3][10]
-
Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If your compound is acid-sensitive, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[3][10]
-
Issue 2: The Compound is Not Eluting from the Column
Question: I've been running my column for a long time with the selected solvent system, but my this compound derivative is not coming off the column. What should I do?
Answer:
If your compound is stuck on the column, consider the following:
-
Insufficiently Polar Mobile Phase: The solvent system may not be polar enough to move your compound down the column.[1]
-
Compound Insolubility: The compound may have precipitated at the top of the column if it is not soluble in the initial mobile phase.[3][6]
-
Strong Adsorption to Silica: The compound may be interacting too strongly with the stationary phase.
Issue 3: The Compound Elutes Too Quickly (with the Solvent Front)
Question: My product seems to be eluting immediately with the solvent front, and I'm not getting any separation from non-polar impurities. How can I fix this?
Answer:
This indicates that the mobile phase is too polar for your compound.
-
Solution: Decrease the polarity of the eluent. Start with a very non-polar solvent like pure hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane in small increments.[2][4][12]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound derivatives?
A1: A common and effective solvent system for relatively non-polar aromatic compounds is a mixture of hexane and ethyl acetate.[2][5] You can start with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and adjust the ratio based on TLC analysis to achieve an Rf value of 0.2-0.4 for your target compound.[1]
Q2: How do I choose the right stationary phase?
A2: For most purifications of this compound derivatives, silica gel is the standard stationary phase.[1] It is slightly acidic.[1] If your compound is acid-sensitive, you might consider using neutral or basic alumina.[1][7]
Q3: What is "dry loading" and when should I use it?
A3: Dry loading is a technique where the crude sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is then evaporated. The resulting free-flowing powder containing the adsorbed sample is then carefully added to the top of the column.[10][11] This method is particularly useful when the crude sample is not very soluble in the mobile phase.[11]
Q4: My compound is an oil. How can I effectively load it onto the column?
A4: If your oily product is soluble in the mobile phase, you can dissolve it in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.[11] If it is not very soluble, the dry loading technique described above is the best approach.[11]
Q5: How can I monitor the separation during the column run?
A5: Collect fractions of the eluent in separate test tubes. You can then analyze these fractions by thin-layer chromatography (TLC) to determine which ones contain your purified product.
Data Presentation
Table 1: Typical Solvent Systems and Rf Values for Aromatic Alkynes
| Compound Type | Stationary Phase | Eluent System (v/v) | Typical Rf |
| Aryl alkyne | Silica Gel | Hexane/Ethyl Acetate (20:1) | 0.18[5] |
| Substituted benzofuran | Silica Gel | Hexane/Ethyl Acetate (20:1) | 0.22[5] |
| 4-Chlorobenzaldehyde | Silica Gel | Ethyl Acetate/Hexane (1:20) | 0.6[13] |
| Salicylaldehyde | Silica Gel | Ethyl Acetate/Hexane (1:20) | 0.6[13] |
Note: Rf values are highly dependent on the specific compound structure and experimental conditions.
Experimental Protocols
Protocol 1: Standard Column Chromatography Procedure
-
Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
-
Packing the Column (Wet Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.[7]
-
Pour the slurry into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.[9]
-
Open the stopcock to drain some of the solvent, ensuring the solvent level does not drop below the top of the silica gel.
-
Add another thin layer of sand on top of the packed silica.
-
-
Loading the Sample:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent.
-
Carefully pipette the sample solution onto the top of the sand layer.[11]
-
Allow the sample to adsorb onto the silica by draining a small amount of solvent until the liquid level just reaches the top of the sand.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Analysis:
-
Monitor the collected fractions using TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. reddit.com [reddit.com]
- 7. chromtech.com [chromtech.com]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 9. youtube.com [youtube.com]
- 10. Purification [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Minimizing Glaser Coupling with 3,4-Dimethoxyphenylacetylene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Glaser coupling of 3,4-dimethoxyphenylacetylene. Our aim is to help you minimize unwanted side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the Glaser coupling reaction and why is it challenging with 3,4-dimethoxyphenylacetylene?
The Glaser coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form a symmetrical 1,3-diyne.[1][2] With electron-rich substrates like 3,4-dimethoxyphenylacetylene, the reaction can be prone to side reactions, including the formation of polymeric materials and other byproducts, which can complicate purification and reduce the yield of the desired diyne. The electron-donating methoxy groups can increase the reactivity of the alkyne and the aromatic ring, leading to undesired pathways.
Q2: What are the key factors influencing the success of the Glaser coupling reaction?
Several factors significantly impact the efficiency and outcome of the Glaser-Hay coupling, a common variant of the Glaser coupling. These include the choice of catalyst, base/ligand, solvent, oxidant, and reaction temperature.[1] Careful optimization of these parameters is crucial for minimizing side reactions and maximizing the yield of the desired 1,3-diyne product.
Q3: What is the role of oxygen in the Glaser coupling reaction?
In the Glaser-Hay coupling, oxygen, typically from the air, serves as the oxidant to regenerate the active copper(I) catalyst from the copper(0) species formed during the oxidative coupling step.[1] While essential for the catalytic cycle, an excess of oxygen or uncontrolled exposure can lead to over-oxidation and the formation of undesired byproducts.
Q4: Can this reaction be performed under base-free conditions?
Recent studies have shown that the Glaser coupling of terminal alkynes can be achieved under base-free conditions using multinuclear copper complexes as catalysts in environmentally friendly solvents like water.[3] This approach can simplify the reaction setup and workup procedures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield of the Desired 1,3-Diyne | 1. Inactive or insufficient catalyst. 2. Inappropriate base or ligand. 3. Poor quality of the starting alkyne. 4. Insufficient oxidant (oxygen). 5. Reaction temperature is too low. | 1. Use fresh, high-purity copper salts (e.g., CuCl, CuI). 2. Screen different bases/ligands (e.g., TMEDA, piperidine, n-propylamine).[1] 3. Purify the 3,4-dimethoxyphenylacetylene before use. 4. Ensure adequate aeration by stirring vigorously in an open flask or bubbling air through the reaction mixture. 5. Gradually increase the reaction temperature, monitoring for byproduct formation.[1] |
| Formation of a Complex Mixture of Byproducts | 1. Excessively high reaction temperature. 2. Prolonged reaction time. 3. High concentration of the catalyst or base. 4. Presence of impurities in the solvent or reagents. | 1. Conduct the reaction at room temperature or lower if possible.[1] 2. Monitor the reaction progress by TLC and quench it upon completion. 3. Reduce the catalyst and base loading. 4. Use high-purity, dry solvents and reagents. |
| Polymerization of the Starting Material | The electron-rich nature of 3,4-dimethoxyphenylacetylene can promote polymerization, especially under harsh conditions. | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Employ a higher dilution to disfavor intermolecular reactions. 3. Consider using a different catalyst system, such as a heterogeneous catalyst, which can sometimes offer better control.[4] |
| Difficulty in Purifying the Product | The desired diyne product may have similar polarity to some byproducts, making chromatographic separation challenging. | 1. Optimize the reaction to minimize byproduct formation. 2. Attempt recrystallization as an alternative or complementary purification method to column chromatography. |
Experimental Protocols
Below are detailed methodologies for performing the Glaser-Hay coupling reaction.
Protocol 1: General Procedure using CuCl/TMEDA in Acetone [1]
This protocol is a standard method for the homocoupling of phenylacetylene and its derivatives.
-
Materials:
-
3,4-Dimethoxyphenylacetylene (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)
-
Acetone (10 mL)
-
25 mL round-bottom flask with a stir bar
-
-
Procedure:
-
To the round-bottom flask, add 3,4-dimethoxyphenylacetylene, copper(I) chloride, and acetone.
-
Add TMEDA to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure 1,3-diyne.
-
Protocol 2: Alternative Procedure using n-Propylamine [1]
This protocol provides an alternative base and solvent-free condition that may be suitable for certain substrates.
-
Materials:
-
3,4-Dimethoxyphenylacetylene (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
n-Propylamine (1.0 mmol)
-
Reaction vial with a stir bar
-
-
Procedure:
-
To the reaction vial, add 3,4-dimethoxyphenylacetylene and copper(I) chloride.
-
Add n-propylamine to the mixture.
-
Stir the reaction mixture at 60 °C for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, dissolve the reaction mixture in a small amount of dichloromethane.
-
Filter the mixture through a short pad of silica gel to remove the catalyst, washing the silica pad with additional dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Quantitative Data
The following table summarizes reaction conditions and yields for the Glaser-Hay coupling of various terminal alkynes, providing a basis for comparison and optimization. While specific data for 3,4-dimethoxyphenylacetylene is limited in the literature, the data for structurally similar 4-methoxyphenylacetylene can serve as a useful reference.
| Entry | Terminal Alkyne | Catalyst (mol%) | Base/Ligand | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | CuCl (5) | TMEDA | Acetone | Room Temp. | 3 | 97 | [1] |
| 2 | Phenylacetylene | CuCl (5) | n-Propylamine | None | 60 °C | 3 | 88 | [1] |
| 3 | 4-Ethynyltoluene | CuCl (5) | n-Propylamine | None | 60 °C | 3 | 92 | [1] |
| 4 | 4-Methoxyphenylacetylene | CuCl (5) | n-Propylamine | None | 60 °C | 3 | 95 | [1] |
| 5 | 4-Chlorophenylacetylene | CuCl (5) | n-Propylamine | None | 60 °C | 3 | 85 | [1] |
| 6 | 1-Heptyne | CuCl (5) | n-Propylamine | None | 60 °C | 4 | 82 | [1] |
| 7 | 3-Phenyl-1-propyne | CuCl (5) | n-Propylamine | None | 60 °C | 4 | 80 | [1] |
Visualizing the Glaser-Hay Coupling Workflow and Troubleshooting Logic
To further assist in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
References
catalyst loading optimization for Sonogashira reactions of 4-ethynyl-1,2-dimethoxybenzene
Welcome to the technical support center for the Sonogashira coupling of 4-ethynyl-1,2-dimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a Sonogashira coupling reaction involving this compound?
A1: The essential components for a successful Sonogashira coupling are a palladium catalyst, a copper(I) co-catalyst (in traditional protocols), a suitable base, and an appropriate solvent. The quality and handling of these reagents are paramount for achieving high yields. It is crucial to perform the reaction under anhydrous and anaerobic conditions to prevent unwanted side reactions like the Glaser-type homocoupling of the alkyne.[1][2]
Q2: What is the typical reactivity order for aryl halides in the Sonogashira coupling with this compound?
A2: The reactivity of the aryl or vinyl halide significantly influences the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br > Cl.[1] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may necessitate heating.[1] Aryl chlorides are generally the least reactive and may require more specialized catalytic systems.[1]
Q3: Can I perform the Sonogashira coupling of this compound without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are a viable and often preferred alternative to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[1][2] These reactions might require specific ligands or different reaction conditions to proceed efficiently.[1]
Q4: What are some common palladium catalysts and ligands used for this type of reaction?
A4: A variety of palladium catalysts can be employed. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3] For less reactive aryl halides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands might be necessary to facilitate the oxidative addition step.[4] The choice of ligand is critical and can significantly impact the reaction's success.[4]
Q5: How does the purity of this compound and the aryl halide affect the reaction?
A5: The purity of the starting materials is critical. Impurities can poison the catalyst, leading to low or no product formation. It is highly recommended to use purified aryl halides and this compound. If you suspect impurities, purification of the starting materials is a necessary step.[1]
Troubleshooting Guides
Issue 1: Low to No Product Yield
Q: My Sonogashira reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: This is a common issue that can arise from several factors. Follow this troubleshooting workflow:
-
Verify Reagent Quality and Reaction Setup:
-
Catalyst Activity: Ensure your palladium catalyst and copper(I) iodide (if used) are active and have not degraded. Use fresh catalysts if possible.[1]
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which promotes the undesirable Glaser homocoupling of the alkyne.[2] Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is thoroughly dried. Moisture can negatively impact the reaction.
-
-
Evaluate the Catalyst System:
-
Catalyst Choice: For less reactive aryl halides (especially chlorides), standard catalysts like Pd(PPh₃)₄ may not be sufficient.[4] Consider switching to a more active catalyst system with electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4]
-
Catalyst Loading: While lower catalyst loading is desirable, it might be necessary to increase the loading if you are experiencing low conversion. A typical starting point is 0.5-5 mol% of the palladium catalyst.
-
-
Optimize Reaction Conditions:
-
Temperature: If you are running the reaction at room temperature, especially with an aryl bromide, an increase in temperature may be required.[5] However, be cautious of potential substrate or product degradation at excessively high temperatures.[4]
-
Base Selection: Amine bases like triethylamine or diisopropylethylamine are common.[1] For challenging substrates, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ might be more effective.[4] The base should be dry and used in excess.[1]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction. Polar aprotic solvents like DMF or DMSO can be more effective for couplings with less reactive aryl halides compared to solvents like THF or toluene.[4]
-
Issue 2: Formation of a Black Precipitate (Palladium Black)
Q: I am observing a black precipitate in my reaction mixture. What is it and what should I do?
A: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst.[1] This can be caused by:
-
Impurities: Impurities in the reagents or solvent can lead to catalyst decomposition.[1]
-
Inappropriate Solvent: Some solvents may promote the formation of palladium black.[1]
-
Incorrect Temperature: Too high a reaction temperature can also cause the catalyst to decompose.[1]
Troubleshooting Steps:
-
Use fresh, high-purity reagents and solvents.[1]
-
Consider changing the solvent.
-
Optimize the reaction temperature to find a balance between reactivity and catalyst stability.
Issue 3: Significant Alkyne Homocoupling (Glaser Coupling)
Q: My reaction is producing a significant amount of the homocoupled dimer of this compound. How can I minimize this side reaction?
A: Glaser coupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[2]
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a robust inert atmosphere throughout the reaction.[2]
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[1][2] This often requires a more active palladium catalyst system and may need adjustments to other reaction parameters.[1]
Quantitative Data Summary
The optimal catalyst loading and reaction conditions are highly substrate-dependent. The following tables provide a summary of typical parameters that can be used as a starting point for optimization.
Table 1: Typical Catalyst and Co-catalyst Loadings
| Component | Typical Loading (mol%) | Notes |
| Palladium Catalyst | 0.005 - 5 | Can be reduced for highly reactive substrates.[6] |
| Copper(I) Co-catalyst | 0.01 - 10 | Used in traditional Sonogashira protocols. |
| Ligand | 0.01 - 10 | Ratio to palladium is crucial. |
Table 2: Common Reaction Parameters
| Parameter | Typical Range/Value | Notes |
| Temperature | Room Temperature - 100 °C | Higher temperatures often needed for less reactive halides.[5] |
| Base | Triethylamine, Diisopropylamine, Cs₂CO₃, K₂CO₃ | Amine bases are common; inorganic bases can be effective for challenging substrates.[4][7] |
| Base Equivalents | 2 - 5 | An excess of base is typically required.[6] |
| Solvent | THF, Toluene, DMF, Acetonitrile | Solvent choice can significantly impact yield.[4] |
Experimental Protocols
The following is a general procedure for a copper-catalyzed Sonogashira coupling that can be adapted for this compound.
Protocol: Copper-Catalyzed Sonogashira Coupling
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.5-2 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Anhydrous base (e.g., triethylamine, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the base via syringe.
-
Add this compound to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature or heated).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[1][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.[9]
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel.[8]
Visualizations
Caption: General experimental workflow for a Sonogashira coupling reaction.
Caption: Troubleshooting decision tree for low yield in Sonogashira reactions.
References
Technical Support Center: 4-Ethynyl-1,2-dimethoxybenzene in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for side reactions encountered when using 4-ethynyl-1,2-dimethoxybenzene in cross-coupling experiments.
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format to help diagnose and resolve problems during your experiments.
Q1: I am observing a significant amount of a dimer byproduct in my Sonogashira coupling of this compound. What is this byproduct and how can I prevent it?
A1: The most common byproduct in Sonogashira reactions involving terminal alkynes is the homocoupled diacetylene, also known as a Glaser or Hay coupling product.[1][2] In this case, it would be 1,4-bis(3,4-dimethoxyphenyl)buta-1,3-diyne. This side reaction is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[1]
To minimize or prevent this side reaction, consider the following strategies:
-
Maintain a Strictly Inert Atmosphere: Oxygen is a key promoter of homocoupling.[1] Ensure your reaction vessel, solvents, and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3] The most efficient degassing method is to evacuate the vessel while sonicating and refilling with inert gas, repeating the cycle 3-5 times.[3]
-
Employ Copper-Free Conditions: Several modern Sonogashira protocols operate without a copper co-catalyst, which inherently avoids the primary pathway for Glaser coupling.[4]
-
Use a Reducing Atmosphere: Performing the reaction under a diluted hydrogen gas atmosphere (mixed with nitrogen or argon) has been shown to reduce homocoupling to as low as 2%.[1]
-
Control Catalyst Concentration: The yield of the homocoupling product can be influenced by the concentration of the catalyst.[1] Following established protocols for catalyst loading is recommended.
Q2: My cross-coupling reaction shows low or no conversion of the starting materials. What are the likely causes?
A2: Low or no conversion is a common issue in cross-coupling reactions and can stem from several factors, particularly when dealing with electron-rich substrates like this compound.
-
Catalyst Deactivation: The palladium catalyst may decompose, especially at elevated temperatures, forming inactive palladium black.[5][6] Ensure that the active Pd(0) species is being generated and is stable throughout the reaction. Using modern, air-stable precatalysts can improve reliability and ensure clean catalyst generation.[3]
-
Suboptimal Catalyst System: The electron-donating methoxy groups on the benzene ring can affect the electronic properties of the alkyne. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required for challenging substrates to facilitate the catalytic cycle.[6][7][8]
-
Inadequate Reaction Conditions: The base, solvent, and temperature must be optimized for the specific coupling partners. For instance, some reactions may fail in solvents like THF but proceed well in acetonitrile.[1]
-
Impure Reagents or Solvents: Water and oxygen can be detrimental to the catalyst and reagents.[3] Ensure all reagents are pure and solvents are anhydrous and properly degassed.[3]
Q3: Besides alkyne homocoupling, what other side reactions might occur with this compound?
A3: While Glaser coupling is the most prominent side reaction, other issues can arise:
-
Homocoupling of the Aryl Halide Partner: In Suzuki-Miyaura couplings, the organoboron reagent can couple with itself to form a biaryl byproduct, which can be competitive with the desired cross-coupling.[6][9]
-
Protodeboronation (in Suzuki-Miyaura reactions): If this compound is first converted to a boronic acid derivative for a Suzuki coupling, this reagent can be susceptible to protodeboronation (cleavage of the C-B bond), especially in the presence of base and water.[6]
-
Reduction of the Alkyne: Although less common, if a hydrogen source is inadvertently present in the reaction mixture (e.g., from certain solvents or reagents under specific conditions), the triple bond could be partially or fully reduced.
-
Polymerization: At high concentrations and temperatures, terminal alkynes can sometimes undergo polymerization or oligomerization.
Summary of Troubleshooting Strategies
The table below summarizes common problems and recommended solutions for cross-coupling reactions involving this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Yield of Homocoupled Dimer | Oxygen in the reaction mixture; Copper-catalyzed pathway (Glaser coupling).[1] | 1. Ensure rigorous degassing of solvents and reagents.[3]2. Maintain a strict inert (Ar/N₂) atmosphere.[5]3. Switch to a copper-free Sonogashira protocol.[4]4. Introduce a reducing atmosphere (e.g., H₂/N₂ mix).[1] |
| Low or No Conversion | Catalyst decomposition/inactivity; Suboptimal ligand, base, or solvent; Impure reagents.[3][5][6] | 1. Use air-stable palladium precatalysts (e.g., G3/G4 precatalysts).[3]2. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos).[6][8]3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and anhydrous solvents.[2]4. Ensure all reagents are pure and solvents are anhydrous and degassed.[3] |
| Multiple Byproducts | Competing side reactions like homocoupling of the coupling partner or protodeboronation.[6] | 1. Optimize reaction stoichiometry; avoid large excesses of one reagent.2. For Suzuki reactions, use anhydrous conditions to minimize protodeboronation.[6]3. Lower the reaction temperature to improve selectivity. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling
This protocol provides a general starting point for coupling this compound with an aryl bromide, designed to suppress the formation of the diacetylene byproduct.
-
Vessel Preparation: A dry Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an argon atmosphere.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand like SPhos (4 mol%).
-
Atmosphere Exchange: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Addition of Reactants and Base: Add this compound (1.2 equiv.) and a suitable base such as potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Protocol 2: General Reaction Setup and Degassing
Proper setup is critical to avoid many common side reactions.
-
Drying Glassware: All glassware should be oven-dried at >120 °C for several hours or flame-dried under vacuum and cooled under an inert atmosphere.
-
Solvent Degassing: For optimal results, solvents should be free of oxygen.[3] A common and effective method is the "freeze-pump-thaw" technique. A simpler method for less sensitive reactions is to sparge the solvent with argon or nitrogen for 30-60 minutes or to use the sonication method described above.[3]
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of argon or nitrogen. Use septa and syringes for liquid transfers. Solid reagents should be added under a blanket of inert gas or in a glovebox.
Visualizations
Caption: Sonogashira cycle showing the desired cross-coupling and the O₂-mediated homocoupling side reaction.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. ijnc.ir [ijnc.ir]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Scale-Up Synthesis of 4-Ethynyl-1,2-dimethoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-ethynyl-1,2-dimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up production of this compound?
The two most common routes for synthesizing this compound, especially at scale, are the Sonogashira cross-coupling reaction and a two-step route involving Vilsmeier-Haack formylation followed by Seyferth-Gilbert homologation or a similar elimination-based sequence.
-
Sonogashira Coupling: This is a powerful and widely used method for forming C(sp²)-C(sp) bonds.[1] It typically involves the cross-coupling of a terminal alkyne with an aryl halide. For this specific synthesis, 4-iodo- or 4-bromo-1,2-dimethoxybenzene would be coupled with a protected acetylene source like trimethylsilylacetylene (TMSA), followed by deprotection.[1]
-
Elimination-Based Routes: An alternative starts from veratraldehyde (3,4-dimethoxybenzaldehyde). This can be converted to a dihaloalkane which then undergoes double dehydrohalogenation using a strong base to form the alkyne.[2][3]
Q2: What are the main challenges encountered during the scale-up of the Sonogashira coupling for this synthesis?
Scaling up Sonogashira reactions can present several challenges:
-
Catalyst Removal: Ensuring the final product is free of residual palladium and copper is critical, especially for pharmaceutical applications. This often requires specialized purification techniques.[4]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling), which is promoted by the copper co-catalyst and oxygen.[5][6]
-
Reaction Conditions: The reaction can be sensitive to catalyst loading, solvent, base, and temperature. What works on a lab scale may not be optimal or economical on a larger scale.[5][7]
-
Safety: Handling of pyrophoric palladium catalysts and the potential for exothermic reactions requires careful process safety management. Also, terminal alkynes can pose safety risks.[8]
Q3: Are copper-free Sonogashira variants suitable for scale-up?
Yes, copper-free Sonogashira reactions are often preferred for scale-up, particularly in pharmaceutical manufacturing, to avoid the challenges associated with copper contamination and to minimize the Glaser-Hay homocoupling side reaction.[1][9] These protocols typically require specific ligands to facilitate the catalytic cycle in the absence of a copper co-catalyst.[9]
Q4: What safety precautions should be taken when handling terminal alkynes on a large scale?
Terminal alkynes possess high reactivity and can form explosive metal acetylides.[8] It is crucial to avoid contact with certain metals. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) as oxygen can promote undesirable side reactions like homocoupling.[1] Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
Troubleshooting Guides
Problem 1: Low Yield in Sonogashira Coupling
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | Ensure the palladium(0) catalyst has not been oxidized. Use fresh catalyst or consider using a more air-stable precatalyst like Pd(PPh₃)₂Cl₂.[9] Confirm the quality of the copper(I) co-catalyst (if used). |
| Insufficient Base | The amine base is crucial for both the palladium and copper catalytic cycles.[1] Ensure at least 2 equivalents of a suitable amine base (e.g., triethylamine, diisopropylamine) are used. The base should be anhydrous and deoxygenated. |
| Poor Solvent Choice | On scale-up, solvent choice can impact yield and work-up. While acetonitrile might be used in the lab, THF or toluene can be easier to remove on a larger scale and may improve performance.[5] |
| Low Reaction Temperature | While many Sonogashira couplings proceed at room temperature, coupling with less reactive aryl bromides may require heating to achieve a reasonable reaction rate.[1] Monitor the reaction for potential catalyst decomposition at higher temperatures.[7] |
| Oxygen Contamination | Oxygen promotes the unwanted Glaser-Hay homocoupling of the alkyne starting material.[1] Ensure the reaction vessel and solvents are thoroughly deoxygenated by sparging with an inert gas. |
Problem 2: High Levels of Homocoupling (Glaser) Byproduct
| Potential Cause | Recommended Solution(s) |
| Excessive Copper(I) Co-catalyst | High concentrations of the copper co-catalyst can favor the homocoupling pathway.[5] Reduce the loading of the copper salt (e.g., CuI) to the minimum effective level (typically 1-2 mol%). |
| Presence of Oxygen | Glaser coupling is an oxidative process. Rigorously exclude oxygen from the reaction mixture by using deoxygenated solvents and maintaining an inert atmosphere.[1] |
| Slow Coupling Reaction | If the primary Sonogashira coupling is slow, the alkyne has more time to undergo homocoupling. Address the potential causes of low yield (see Problem 1) to accelerate the desired reaction. |
| Inherent Substrate Reactivity | Some terminal alkynes are more prone to homocoupling. |
| Solution | Switch to a copper-free Sonogashira protocol.[9] This is the most effective way to eliminate this side reaction. |
Problem 3: Difficulty in Removing Metal Catalysts Post-Reaction
| Potential Cause | Recommended Solution(s) |
| Complexation of Product with Metal | The product itself or impurities can form stable complexes with palladium or copper, making them difficult to remove by simple filtration or extraction. |
| Ineffective Work-up | Standard aqueous washes may not be sufficient to remove all metal residues. |
| Solution | Use a metal scavenger. Commercially available silica-based scavengers with functional groups like thiols (e.g., SiliaMetS Thiol) or amines (e.g., SiliaMetS DMT) can be highly effective.[4] Perform a screening to find the optimal scavenger and conditions (temperature, time). |
| Solution | Treatment with activated carbon can also significantly reduce metal content.[4] |
| Solution | Consider filtration through a pad of a filter aid like Celite to remove precipitated catalysts. |
Experimental Protocols
Protocol 1: Scale-Up Sonogashira Synthesis of this compound
This protocol is a representative procedure based on common practices for Sonogashira reactions.
-
Reagent Preparation:
-
To a suitably sized, inerted reactor, add 4-iodo-1,2-dimethoxybenzene (1.0 equiv).
-
Add a suitable solvent such as THF or toluene (approx. 5-10 L per kg of aryl iodide).
-
Deoxygenate the solution by bubbling nitrogen or argon through it for at least 30 minutes.
-
-
Catalyst and Reagent Addition:
-
To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.01-0.03 equiv) and copper(I) iodide (CuI, 0.02-0.05 equiv).
-
Add triethylamine (2.0-3.0 equiv), ensuring it is anhydrous and deoxygenated.
-
Slowly add trimethylsilylacetylene (TMSA, 1.1-1.3 equiv) via an addition funnel or pump. An exotherm may be observed; control the addition rate to maintain the desired temperature.
-
-
Reaction:
-
Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, GC). Reaction times can range from 2 to 24 hours.
-
-
Work-up and Deprotection:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove precipitated salts and some catalyst residues. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a solvent like methanol or ethanol.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv) to effect the desilylation.
-
Stir at room temperature until the deprotection is complete (monitored by TLC or GC).
-
-
Purification:
-
Filter off the inorganic salts.
-
Concentrate the filtrate.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
For residual metal removal, stir the organic solution with an appropriate scavenger (e.g., SiliaMetS DMT) or activated carbon for several hours, then filter.[4]
-
Concentrate the solvent and purify the product by recrystallization or column chromatography.
-
Visualizations
General Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic: Low Sonogashira Yield
Caption: Decision tree for troubleshooting low yields in Sonogashira coupling reactions.
Simplified Sonogashira Catalytic Cycles
Caption: Relationship between the Palladium and Copper cycles in a Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. longdom.org [longdom.org]
- 4. silicycle.com [silicycle.com]
- 5. books.rsc.org [books.rsc.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Ethynyl-1,2-dimethoxybenzene and Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-ethynyl-1,2-dimethoxybenzene and the parent compound, phenylacetylene. The focus is on two of the most prevalent and synthetically important reactions for terminal alkynes: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." This analysis is supported by a compilation of experimental data from various studies and includes detailed experimental protocols.
Executive Summary
Terminal alkynes are fundamental building blocks in organic synthesis, prized for their versatility in constructing carbon-carbon and carbon-heteroatom bonds. The reactivity of a terminal alkyne is significantly influenced by the electronic nature of its substituents. In this compound, the two methoxy groups on the phenyl ring act as electron-donating groups (EDGs) through resonance. This increased electron density on the aromatic ring and, to a lesser extent, on the alkyne moiety, modulates its reactivity compared to the unsubstituted phenylacetylene.
In general, for reactions where the rate-determining step involves the activation of the terminal C-H bond, such as the Sonogashira coupling, the electron-donating nature of the methoxy groups in this compound can slightly decrease the acidity of the acetylenic proton compared to phenylacetylene. However, in many catalytic cycles, the overall reaction rate is influenced by multiple factors, and the increased electron density of the alkyne can enhance its nucleophilicity, potentially accelerating other steps. In CuAAC reactions, electron-rich alkynes are generally observed to be highly reactive.
Data Presentation: A Quantitative Comparison
The following table summarizes representative yields for the Sonogashira coupling and CuAAC reactions for phenylacetylene and a closely related methoxy-substituted analogue, providing a basis for comparing the reactivity of this compound. Direct comparative kinetic data for this compound under identical conditions is limited in the current literature; however, the data for 4-methoxyphenylacetylene serves as a strong indicator of its expected performance.
| Reaction Type | Alkyne | Coupling Partner | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Sonogashira Coupling | Phenylacetylene | Iodobenzene | Pd/CuFe2O4 MNPs, K2CO3 | EtOH | 3 | 90 | [1] |
| 4-Methoxyphenylacetylene | Iodobenzene | Pd/CuFe2O4 MNPs, K2CO3 | EtOH | 3.5 | 85 | [1] | |
| Phenylacetylene | 4-Iodotoluene | 5% Pd on alumina, 0.1% Cu2O | THF-DMA 9:1 | Flow | 60 | [2] | |
| CuAAC | Phenylacetylene | Benzyl Azide | [Cu2(μ-Br)2(tBuImCH2pyCH2L)]2 | Neat | 0.08 | >99 | [3][4] |
| 4-Methoxyphenylacetylene | Benzyl Azide | [Cu2(μ-Br)2(tBuImCH2pyCH2L)]2 | Neat | 0.08 | >99 | [3][4] |
Note: The yields presented are from different studies and may not be directly comparable due to variations in experimental conditions. The data for 4-methoxyphenylacetylene is used as a proxy for this compound due to the similar electron-donating nature of the methoxy substituent.
Factors Influencing Reactivity: A Logical Relationship
The reactivity of substituted phenylacetylenes is primarily governed by the electronic effects of the substituents on the phenyl ring. These effects can be broadly categorized as inductive and resonance effects, which in turn influence the properties of the alkyne.
Caption: Logical relationship of substituent effects on alkyne properties and reaction reactivity.
Experimental Protocols
Detailed methodologies for the Sonogashira coupling and CuAAC reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Sonogashira Coupling
This protocol describes a typical procedure for the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl iodide.[1]
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene or this compound) (1.0 mmol)
-
Pd/CuFe2O4 magnetic nanoparticles (3 mol%)
-
Potassium carbonate (K2CO3) (4.0 mmol)
-
Ethanol (EtOH) (4 mL)
-
Standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 mmol), the terminal alkyne (1.0 mmol), Pd/CuFe2O4 magnetic nanoparticles (3 mol%), and K2CO3 (4.0 mmol).
-
Add ethanol (4 mL) to the flask.
-
The reaction mixture is stirred and heated to 70 °C.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is extracted with ethyl acetate and deionized water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: A generalized experimental workflow for the Sonogashira cross-coupling reaction.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a typical procedure for the "click" reaction between a terminal alkyne and an azide.[3][4]
Materials:
-
Azide (e.g., Benzyl azide) (0.5 mmol)
-
Terminal alkyne (e.g., Phenylacetylene or this compound) (0.5 mmol)
-
Copper(I) catalyst (e.g., [Cu2(μ-Br)2(tBuImCH2pyCH2L)]2) (0.5 mol%)
-
Solvent (if required, e.g., acetonitrile) or neat conditions
-
Standard reaction vial with a magnetic stir bar
Procedure:
-
In a reaction vial, combine the azide (0.5 mmol) and the terminal alkyne (0.5 mmol).
-
If performing the reaction in a solvent, add the appropriate solvent. For neat conditions, proceed to the next step.
-
Add the copper(I) catalyst (0.5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
The reaction progress can be monitored by Gas Chromatography (GC) or TLC.
-
Reactions with electron-rich alkynes are often complete within minutes.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to isolate the triazole product.
Caption: A generalized experimental workflow for the CuAAC (Click Chemistry) reaction.
References
A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-ethynyl-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials. The choice of the palladium catalyst is a critical factor that significantly influences the efficiency, yield, and substrate scope of the Sonogashira coupling. This guide provides a comparative overview of commonly employed palladium catalysts for the Sonogashira coupling of 4-ethynyl-1,2-dimethoxybenzene with aryl halides, supported by experimental data.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of various palladium catalysts in the Sonogashira coupling of an aryl iodide with an alkyne structurally similar to this compound, namely 1-ethynyl-4-methoxybenzene. Due to the electronic similarities between these two electron-rich alkynes, the presented data serves as a valuable benchmark for catalyst selection. The reactions were performed under copper- and auxiliary base-free conditions.
| Catalyst | Aryl Halide | Alkyne | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | 4-Iodoanisole | 1-Ethynyl-4-methoxybenzene | [TBP][4EtOV] | - | 55 | 3 | 82 |
| Pd(PPh₃)₄ | 4-Iodotoluene | Phenylacetylene | THF-DMA (9:1) | - | 90 | 3 | Low |
| Pd/C | 4-Bromobenzonitrile | Phenylacetylene | Toluene | Et₃N | 100 | 24 | 56 |
Note: Data for PdCl₂(PPh₃)₂ is from a study using 1-ethynyl-4-methoxybenzene, which is structurally and electronically similar to this compound. Data for Pd(PPh₃)₄ and Pd/C are from reactions with different substrates and are provided for general comparison.
Experimental Workflow
The general workflow for a Sonogashira coupling reaction is depicted in the following diagram. The process involves the preparation of the reaction mixture under an inert atmosphere, followed by the reaction itself, and finally, workup and purification of the product.
Caption: General workflow for a Sonogashira coupling experiment.
Experimental Protocols
Below are detailed experimental protocols for the Sonogashira coupling reaction. Protocol 1 is a specific example using Bis(triphenylphosphine)palladium(II) dichloride, while Protocol 2 provides a general method adaptable for other palladium catalysts.
Protocol 1: Sonogashira Coupling using PdCl₂(PPh₃)₂ in an Ionic Liquid[1]
This protocol describes a copper- and auxiliary base-free Sonogashira coupling.
Materials:
-
4-Iodoanisole
-
1-Ethynyl-4-methoxybenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) ionic liquid
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add 4-iodoanisole (117.0 mg, 0.5 mmol) and 1-ethynyl-4-methoxybenzene (0.75 mmol).
-
Add Bis(triphenylphosphine)palladium(II) dichloride (1.8 mg, 0.025 mmol).
-
Add 0.8 ml of [TBP][4EtOV] ionic liquid as the solvent.
-
Stir the reaction mixture at 55 °C for 3 hours.
-
After the reaction is complete, extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product (85.4 mg, 82% yield) as a white solid.
Protocol 2: General Sonogashira Coupling Protocol[2][3]
This protocol can be adapted for various palladium catalysts, aryl halides, and terminal alkynes.
Materials:
-
Aryl halide (e.g., 4-iodotoluene) (1.0 equiv)
-
Terminal alkyne (e.g., this compound) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C) (0.1-5 mol%)
-
Copper(I) iodide (CuI) (if required, 1-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylethylamine) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF, Toluene)
-
Schlenk flask or sealed tube
-
Standard glassware for inert atmosphere techniques
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, CuI (if used), and the base.
-
Add the anhydrous and degassed solvent via syringe.
-
Stir the mixture for a few minutes, then add the terminal alkyne dropwise.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and stir for the required time (monitored by TLC or GC/MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: the palladium cycle and the copper cycle (in the traditional protocol). The following diagram illustrates the key steps in a typical copper-cocatalyzed Sonogashira coupling.
Caption: The interconnected palladium and copper catalytic cycles.
References
Comparative Guide to Purity Determination of 4-ethynyl-1,2-dimethoxybenzene: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical step in ensuring the quality, safety, and efficacy of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the purity determination of 4-ethynyl-1,2-dimethoxybenzene, a key building block in organic synthesis. The comparison is supported by representative experimental data and detailed methodologies.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the required level of accuracy and precision. Below is a summary of quantitative data for the analysis of this compound using HPLC and alternative methods.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Relative Standard Deviation (RSD) (%) |
| HPLC | 99.85 | 0.01% | 0.03% | 0.5 |
| GC-MS | 99.80 | 0.005% | 0.015% | 0.8 |
| qNMR | 99.7 | 0.1% | 0.3% | 1.5 |
| Melting Point | >99 (inferred) | Not Applicable | Not Applicable | Not Applicable |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the purity determination of organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A reversed-phase HPLC method is particularly suitable for a moderately polar compound like this compound.
Experimental Protocol: HPLC
-
Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may contain a small amount of acid, such as 0.1% trifluoroacetic acid, to improve peak shape.[2]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV detection at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. Working standards of lower concentrations are prepared by serial dilution.
-
Data Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Analytical Methods
While HPLC is a robust method, other techniques can provide complementary or confirmatory data for purity assessment.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both quantitative purity data and structural information about impurities.[5]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer : Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation : The sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
Data Analysis : Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of impurity peaks can be used for their identification by comparison with spectral libraries.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the compound itself.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7]
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard : A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone).
-
Sample Preparation : A precisely weighed amount of this compound and the internal standard are dissolved in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition : A proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis, including a long relaxation delay.
-
Data Analysis : The purity of the sample is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.[8]
Melting Point Analysis
For crystalline solids, the melting point can be a good indicator of purity.[9][10] Pure compounds typically have a sharp melting point range (usually 1-2 °C), whereas impurities tend to broaden and depress the melting range.[11][12] The reported melting point for this compound is 76 °C.
-
Instrumentation : A melting point apparatus.
-
Sample Preparation : A small amount of the crystalline solid is packed into a capillary tube.
-
Procedure : The capillary tube is placed in the melting point apparatus, and the temperature is slowly increased. The temperature range from the point at which the first drop of liquid appears to the point at which the entire solid has melted is recorded.
-
Interpretation : A narrow melting range close to the literature value suggests high purity. A broad and depressed melting range indicates the presence of impurities.[13]
Visualizing the HPLC Workflow
The following diagram illustrates the logical workflow for the purity determination of this compound using HPLC.
Caption: Workflow for HPLC purity determination of this compound.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. tutorchase.com [tutorchase.com]
- 4. Organic chemistry - Wikipedia [en.wikipedia.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. homework.study.com [homework.study.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. chm.uri.edu [chm.uri.edu]
- 12. mt.com [mt.com]
- 13. web.pdx.edu [web.pdx.edu]
A Comparative Kinetic Analysis of 4-Ethynyl-1,2-dimethoxybenzene in Click Chemistry
For researchers, scientists, and drug development professionals engaged in molecular synthesis, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient method for the formation of 1,2,3-triazoles. The choice of alkyne substrate is a critical parameter that can significantly influence the reaction kinetics. This guide provides a comparative analysis of the kinetic performance of 4-ethynyl-1,2-dimethoxybenzene, an electron-rich aromatic alkyne, against other commonly used alkynes.
Performance Comparison of Alkynes in CuAAC
The following table summarizes the expected relative reactivity of this compound in comparison to phenylacetylene (a standard aromatic alkyne) and 1-octyne (a representative aliphatic alkyne) based on qualitative and semi-quantitative data from the literature.
| Alkyne | Substituent Effect | Expected Relative Reaction Rate | Supporting Observations |
| This compound | Two electron-donating methoxy groups (-OCH₃) | Fastest | Ring-substituted phenylacetylenes with electron-rich substituents at the para position have been shown to proceed to quantitative conversion in shorter reaction times compared to those with electron-poor substituents.[1] The methoxy groups increase the electron density of the alkyne, facilitating the cycloaddition. |
| Phenylacetylene | Unsubstituted aromatic ring | Intermediate | Serves as a benchmark for aromatic alkynes. Its reactivity is generally considered robust in CuAAC reactions.[2] |
| 1-Octyne | Electron-donating alkyl group | Slower | Aliphatic alkynes are generally less reactive than aromatic alkynes in CuAAC reactions.[1] |
Experimental Protocols
A detailed experimental protocol for a comparative kinetic study of different alkynes in a CuAAC reaction is provided below. This protocol is designed to be monitored by ¹H NMR spectroscopy to determine the reaction rate.
Materials:
-
Alkyne (this compound, phenylacetylene, 1-octyne)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of each alkyne in DMSO-d₆.
-
Prepare a 100 mM stock solution of benzyl azide in DMSO-d₆.
-
Prepare a 10 mM stock solution of CuSO₄·5H₂O in D₂O.
-
Prepare a 50 mM stock solution of THPTA in D₂O.
-
Prepare a 1 M stock solution of sodium ascorbate in D₂O. This solution should be prepared fresh before each experiment.
-
Prepare a 50 mM stock solution of the internal standard (1,3,5-trimethoxybenzene) in DMSO-d₆.
-
-
Reaction Setup:
-
In an NMR tube, combine 100 µL of the alkyne stock solution (10 µmol, 1.0 eq), 100 µL of the benzyl azide stock solution (10 µmol, 1.0 eq), and 20 µL of the internal standard stock solution (1 µmol).
-
Add 270 µL of DMSO-d₆ to bring the total volume to 490 µL.
-
In a separate microcentrifuge tube, prepare the catalyst solution by mixing 10 µL of the CuSO₄ stock solution (0.1 µmol, 0.01 eq) and 10 µL of the THPTA stock solution (0.5 µmol, 0.05 eq). Let this mixture stand for 2 minutes.
-
-
Kinetic Run:
-
Acquire a ¹H NMR spectrum of the reaction mixture before the addition of the catalyst to get the t=0 reading.
-
To initiate the reaction, add the 20 µL of the pre-mixed catalyst solution to the NMR tube, followed by 10 µL of the freshly prepared sodium ascorbate solution (10 µmol, 1.0 eq).
-
Quickly invert the NMR tube to mix the contents and immediately place it in the NMR spectrometer.
-
Begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2 minutes) for a duration sufficient to observe significant conversion (e.g., 1-2 hours).
-
-
Data Analysis:
-
Process the collected NMR spectra.
-
For each time point, integrate the signal of a characteristic proton of the triazole product and a proton of one of the starting materials (e.g., the methylene protons of benzyl azide).
-
Normalize the integrals to the integral of the internal standard to determine the concentration of the product and reactant at each time point.
-
Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
-
To determine the rate constant (k), plot the natural logarithm of the reactant concentration versus time (for a pseudo-first-order reaction) or the inverse of the reactant concentration versus time (for a second-order reaction). The rate constant can be calculated from the slope of the resulting linear plot.
-
Visualizations
The following diagrams illustrate the key aspects of the kinetic study.
Caption: Experimental workflow for the kinetic analysis of CuAAC reactions.
Caption: Logical relationship of factors affecting CuAAC reaction rates.
References
The Influence of Phenylacetylene Substituents on Sonogashira Coupling Yields: A Comparative Analysis
For researchers, scientists, and drug development professionals, the Sonogashira reaction is a cornerstone of carbon-carbon bond formation. This guide provides a comparative analysis of reaction yields with different substituted phenylacetylenes, supported by experimental data, to aid in the strategic design of synthetic routes.
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in organic synthesis, prized for its mild reaction conditions and broad functional group tolerance. The electronic nature of the substituents on both the aryl halide and the phenylacetylene can significantly impact the reaction's efficiency. This guide focuses on the role of substituents on the phenylacetylene moiety, a critical consideration for optimizing reaction outcomes.
Comparative Yield Analysis
The following table summarizes the yields of Sonogashira reactions between various substituted phenylacetylenes and aryl halides, compiled from multiple studies. The data illustrates the influence of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenylacetylene ring on the reaction yield.
| Phenylacetylene Substituent (R) | Aryl Halide | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| H | Iodobenzene | Pd/CuFe2O4 MNPs (3 mol%) | EtOH | K2CO3 | 70 | 3 | 90 | [1] |
| 4-Me | Iodobenzene | Pd/CuFe2O4 MNPs (3 mol%) | EtOH | K2CO3 | 70 | 3 | 90 | [1] |
| 4-MeO | Iodobenzene | Pd/CuFe2O4 MNPs (3 mol%) | EtOH | K2CO3 | 70 | 3.5 | 85 | [1] |
| 2-MeO | Iodobenzene | Pd/CuFe2O4 MNPs (3 mol%) | EtOH | K2CO3 | 70 | 4 | 80 | [1] |
| 4-NO2 | Iodobenzene | Pd/CuFe2O4 MNPs (3 mol%) | EtOH | K2CO3 | 70 | 3 | 84 | [1] |
| H | 4-Iodotoluene | 5% Pd on alumina, 0.1% Cu2O on alumina | THF-DMA (9:1) | - | 75 | 72 | <2 (batch) | [2] |
| H | 4-Iodotoluene | 5% Pd on alumina, 0.1% Cu2O on alumina | THF-DMA (9:1) | - | 80 | flow | 60 (flow) | [2] |
| H | 4-Bromobenzonitrile | [PdCl2(NHC)(PPh3)] | Dioxane | Cs2CO3 | 100 | 12 | 92 | [3] |
| H | 4-Bromoacetophenone | [PdCl2(NHC)(PPh3)] | Dioxane | Cs2CO3 | 100 | 12 | 90 | [3] |
| H | 4-Bromonitrobenzene | [PdCl2(NHC)(PPh3)] | Dioxane | Cs2CO3 | 100 | 12 | 88 | [3] |
| 4-Cl | 9-bromo-10-iodo-anthracene | Pd(PPh3)4, CuI | Toluene, Diisopropylamine | - | RT | 20 | 94 | [4] |
| 4-Tolyl | 3-iodo-N-Boc-indole | SiliaCat DPP-Pd | - | - | - | - | 87 | [5][6] |
Observations:
Generally, the Sonogashira coupling is robust and provides good to excellent yields with a variety of substituents on the phenylacetylene ring. However, some trends can be observed:
-
Electron-donating groups (e.g., -Me, -OMe) on the phenylacetylene generally lead to high yields.
-
Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenylacetylene also afford good to excellent yields. In some cases, electron-withdrawing groups on the aryl halide partner can enhance the reaction rate.[7]
-
Steric hindrance around the alkyne can influence the choice of catalyst and reaction conditions to achieve optimal yields.[8][9]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Sonogashira coupling reactions.
Protocol 1: General Procedure for Sonogashira Coupling using a Heterogeneous Catalyst [1]
This protocol describes a copper- and ligand-free Sonogashira reaction using a magnetically separable palladium catalyst.
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1 mmol), the terminal alkyne (1 mmol), Pd/CuFe2O4 magnetic nanocatalyst (3 mol %), and K2CO3 (4 mmol).
-
Solvent Addition: Add ethanol (4 mL) to the flask.
-
Reaction Conditions: The reaction mixture is stirred and refluxed at 70°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate and deionized water. The organic layer is washed with brine, dried over anhydrous Na2SO4, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent.
Protocol 2: Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature [10]
This protocol details a mild and general method for the copper-free Sonogashira coupling of aryl bromides.
-
Catalyst Preparation (in situ): The active Pd(0) catalyst is generated in situ from (AllylPdCl)2 and P(t-Bu)3.
-
Reaction Setup: To a reaction vessel, add the aryl bromide, the terminal acetylene, and a suitable amine base (e.g., DABCO, quinuclidine, or Cs2CO3) in a solvent such as DMF or acetonitrile.
-
Catalyst Addition: The freshly prepared catalyst solution is then added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by HPLC or TLC.
-
Work-up and Purification: The reaction mixture is worked up using standard procedures, and the product is purified by chromatography.
Visualizing the Sonogashira Reaction Workflow
To better understand the experimental process, a generalized workflow for a Sonogashira coupling reaction is depicted below.
Caption: General workflow for a Sonogashira coupling reaction.
The catalytic cycle of the Sonogashira reaction involves several key steps, including oxidative addition, transmetalation, and reductive elimination. The nature of the substituents on the phenylacetylene can influence the rate of these steps, thereby affecting the overall yield.
Caption: Simplified catalytic cycle of the Sonogashira reaction.
References
- 1. ijnc.ir [ijnc.ir]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validating 1,2,3-Triazole Formation with 4-Ethynyl-1,2-dimethoxybenzene via NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their remarkable stability and diverse biological activities. A crucial step in the synthesis of novel triazole-containing compounds is the unambiguous validation of their formation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as a primary analytical technique for this purpose, offering a non-destructive and highly informative approach to structural elucidation.
This guide provides a comparative analysis of the ¹H NMR spectra of the starting alkyne, 4-ethynyl-1,2-dimethoxybenzene, and its corresponding 1,2,3-triazole product. We present key diagnostic chemical shifts, a detailed experimental protocol for a model reaction, and a visual representation of the reaction workflow to aid researchers in the successful synthesis and characterization of these valuable compounds.
¹H NMR Spectral Comparison: Key Diagnostic Shifts
The formation of the 1,2,3-triazole ring from this compound and an azide (using benzyl azide as a representative example) results in distinct and predictable changes in the ¹H NMR spectrum. The most telling indicators of a successful reaction are the disappearance of the acetylenic proton signal of the starting alkyne and the emergence of a new, characteristic singlet for the triazole ring proton.
Below is a table summarizing the key ¹H NMR chemical shifts for the starting materials and the resulting 1,4-disubstituted 1,2,3-triazole product.
| Compound | Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Diagnostic Feature |
| This compound (Starting Material) | Acetylenic C-H | ~3.47 | Singlet (s) | Disappearance of this signal indicates consumption of the starting alkyne. Note: This is an approximate value based on a structurally similar compound, 1-ethynyl-2-(methylsulfanyl)benzene. |
| Aromatic C-H & Methoxy O-CH₃ | 6.5-7.3 & ~3.8-3.9 | Multiplet (m) | Shifts in the aromatic region are expected upon triazole formation. | |
| Benzyl Azide (Starting Material) | Benzylic CH₂ & Aromatic C-H | ~4.4 & 7.2-7.4 | Singlet (s) & Multiplet (m) | Signals will diminish or disappear upon reaction completion. |
| 1-Benzyl-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole (Product) | Triazole C-H | ~7.5 - 8.5 | Singlet (s) | Appearance of this new singlet in the downfield region is a strong confirmation of triazole ring formation.[1] |
| Aromatic C-H (from dimethoxybenzene moiety) & Methoxy O-CH₃ | ~6.9-7.8 & ~3.8-3.9 | Multiplet (m) | The chemical environment of these protons changes, leading to shifts in their signals compared to the starting alkyne. | |
| Benzylic CH₂ & Aromatic C-H (from benzyl moiety) | ~5.5 & ~7.3-7.4 | Singlet (s) & Multiplet (m) | The benzylic protons typically shift downfield upon triazole formation. |
Experimental Protocol: Synthesis of 1-Benzyl-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole
This protocol details a standard procedure for the copper-catalyzed synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and benzyl azide.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
NMR solvent (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Add benzyl azide (1.0 eq) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Prepare a sample of the purified product for ¹H NMR analysis.
Reaction Workflow
The following diagram illustrates the key steps in the synthesis and subsequent NMR validation of the 1,2,3-triazole product.
Alternative Validation Methods
While ¹H NMR is a powerful tool, other analytical techniques can be used to complement the validation of 1,2,3-triazole formation:
-
¹³C NMR Spectroscopy: The formation of the triazole ring results in two new quaternary carbon signals in the ¹³C NMR spectrum, typically in the range of 120-150 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the product, providing strong evidence for its elemental composition.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic alkyne C≡C stretch (around 2100 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹) in the IR spectrum can also indicate the completion of the reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product peak. It is also a valuable tool for assessing the purity of the final compound.
By combining the insights from ¹H NMR with these alternative methods, researchers can confidently validate the successful synthesis of their target 1,2,3-triazole derivatives, paving the way for further biological evaluation and drug discovery efforts.
References
Assessing the Electronic Effects of Dimethoxy Groups on Alkyne Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic effects of dimethoxy groups on the reactivity of alkynes, with a focus on their performance in cycloaddition reactions. By examining experimental data, we can quantify the influence of these electron-donating substituents against other alternatives, offering a predictive framework for reaction design and optimization in synthetic and medicinal chemistry.
Introduction: The Dual Nature of Methoxy Substituents
Alkynes are fundamental building blocks in organic synthesis, valued for their ability to participate in a wide array of transformations, including cycloadditions, hydrofunctionalizations, and coupling reactions. The reactivity of the alkyne's triple bond is highly sensitive to the electronic properties of its substituents.
Dimethoxy groups, particularly when attached to an aryl ring adjacent to an alkyne, exert a powerful dual electronic influence:
-
+M (Mesomeric) Effect: The lone pairs on the oxygen atoms can delocalize into the π-system of the aryl ring and the alkyne, significantly increasing the electron density of the triple bond. This electron-donating resonance effect is dominant.
-
-I (Inductive) Effect: Due to the high electronegativity of oxygen, the methoxy groups also exert an electron-withdrawing effect through the sigma bonds.
The net result is that dimethoxy groups act as strong electron-donating groups (EDGs) , enhancing the alkyne's nucleophilicity and raising the energy of its Highest Occupied Molecular Orbital (HOMO). This has profound implications for its reactivity, especially in pericyclic reactions governed by Frontier Molecular Orbital (FMO) theory.
The Impact on Cycloaddition Reactivity
In the context of cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloaddition, the electronic nature of the alkyne (the "dienophile" or "dipolarophile") is critical. These reactions can be broadly categorized based on the electronic demand.
dot
Caption: FMO interactions in cycloadditions and the effect of electron-donating groups (EDGs).
As strong EDGs, dimethoxy groups raise the HOMO energy of the alkyne, making it more electron-rich. This has two key consequences:
-
Acceleration of Inverse-Demand Cycloadditions: In these reactions, the primary orbital interaction is between the HOMO of the electron-rich dienophile/dipolarophile (the dimethoxy-alkyne) and the LUMO of an electron-poor diene/dipole. By raising the alkyne's HOMO energy, the energy gap between the interacting orbitals is reduced, leading to a significant increase in the reaction rate.[1][2][3]
-
Deceleration of Normal-Demand Cycloadditions: Conversely, in normal-demand reactions, the interaction is between the LUMO of the alkyne and the HOMO of the diene/dipole. Electron-donating groups raise the LUMO energy, increasing the energy gap and thus slowing down the reaction.[1][2][3]
Quantitative Data Presentation
The electronic effect of substituents on the reactivity of arylalkynes can be quantified through kinetic studies. The following data is adapted from a study on the cycloaddition of para-substituted nitrosoarenes with para-substituted phenylacetylenes. This reaction serves as an excellent model system, where the nitrosoarene acts as the electron-poor component and the substituted alkyne's reactivity is modulated by its electronic character. The negative reaction constant (ρ = -0.9) indicates that the reaction is accelerated by electron-donating groups on the alkyne, consistent with an inverse-demand mechanism.
| Substituent (Y) on Phenylacetylene | Hammett Constant (σp) | Relative Rate (k_rel) | Alkyne Character |
| -OCH₃ | -0.27 | Fastest | Electron-Rich |
| -CH₃ | -0.17 | Intermediate | Moderately Electron-Rich |
| -H | 0.00 | Slower | Neutral |
| -Cl | +0.23 | Slowest | Electron-Poor |
Data derived from the Hammett plot for the reaction of 4-O₂N-C₆H₄NO with 4-Y-C₆H₄C≡CH, which shows a linear correlation between log(k/k₀) and the Hammett substituent constant σ. The methoxy group (-OCH₃) serves as a direct analogue for the electronic-donating nature of a dimethoxy group.
This data quantitatively demonstrates that the electron-donating methoxy group significantly enhances the alkyne's reactivity in this cycloaddition compared to neutral or electron-withdrawing substituents.
Experimental Protocols
To reliably assess and compare the reactivity of substituted alkynes, a carefully controlled kinetic experiment is required. Below is a representative protocol for determining the reaction rates for the cycloaddition of a substituted phenylacetylene.
Protocol: Kinetic Analysis of Nitrosoarene-Alkyne Cycloaddition
Objective: To determine the second-order rate constants for the reaction between a p-substituted nitrosoarene and various p-substituted phenylacetylenes to quantify the electronic effects of the alkyne substituents.
Materials:
-
p-Nitronitrosobenzene (dipolarophile precursor)
-
p-Methoxyphenylacetylene (electron-rich alkyne)
-
Phenylacetylene (neutral alkyne)
-
p-Chlorophenylacetylene (electron-poor alkyne)
-
Anhydrous benzene or toluene (solvent)
-
Internal standard (e.g., durene)
-
NMR tubes, constant temperature bath, NMR spectrometer
Procedure:
-
Solution Preparation: Prepare stock solutions of the nitrosoarene, each of the alkynes, and the internal standard in the chosen anhydrous solvent. For a typical run, concentrations might be ~0.1 M for the alkyne and ~0.05 M for the nitrosoarene.
-
Reaction Setup: In an NMR tube, combine a precise volume of the nitrosoarene stock solution and the internal standard solution.
-
Initiation of Reaction: Place the NMR tube in a pre-heated NMR spectrometer probe or a constant temperature oil bath (e.g., 75 °C). Allow the solution to equilibrate for 5-10 minutes.
-
Data Acquisition (t=0): Acquire an initial ¹H NMR spectrum to determine the initial concentration of the nitrosoarene relative to the internal standard.
-
Addition of Alkyne: Inject a precise volume of the chosen alkyne stock solution into the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals (e.g., every 15-30 minutes) for several hours.
-
Monitoring Progress: The reaction progress is monitored by observing the disappearance of a characteristic proton signal from the nitrosoarene and the appearance of a signal from the N-hydroxyindole product. The concentration of the nitrosoarene at each time point is calculated by integrating its signal relative to the constant signal of the internal standard.
-
Data Analysis: The reaction is determined to be first-order in each reactant. A plot of ln([Alkyne]t/[Nitrosoarene]t) versus time will yield a straight line. The pseudo-second-order rate constant (k) can be determined from the slope of this line.
-
Comparison: Repeat the experiment under identical conditions for each of the substituted alkynes (methoxy, hydrogen, chloro) to obtain their respective rate constants for a direct comparison.
dot
References
A Comparative Guide to Copper(I) vs. Copper(II) Precatalysts in Click Reactions with 4-ethynyl-1,2-dimethoxybenzene
For researchers engaged in drug development, bioconjugation, and materials science, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a reliable method for forming 1,2,3-triazoles. The choice of the copper source is a critical parameter that can significantly influence reaction efficiency and practicality. This guide presents an objective comparison of using direct copper(I) salts versus copper(II) salts as precatalysts for the CuAAC reaction, with a focus on the electron-rich substrate 4-ethynyl-1,2-dimethoxybenzene.
The active catalyst in the CuAAC reaction is the copper(I) ion.[1][2][3] The two primary strategies for introducing this catalytic species involve either the direct addition of a Cu(I) salt or the in situ reduction of a more stable and less expensive copper(II) salt.[1]
Performance Comparison of Copper Precatalyst Systems
While direct comparative kinetic data for this compound is not extensively documented, the performance of Cu(I) and Cu(II) precatalyst systems can be evaluated based on well-established principles of the CuAAC reaction. The electron-donating methoxy groups on the phenyl ring of this compound increase the electron density of the alkyne, making it a highly reactive substrate for this transformation.
The most common and convenient approach involves the in situ generation of Cu(I) from a Cu(II) salt, typically copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1] This method is advantageous as Cu(II) salts are air-stable and inexpensive.[1] The sodium ascorbate also serves the dual purpose of preventing the undesirable oxidative homocoupling of the alkyne substrate.[1]
Direct use of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is also effective.[1][2] However, these salts are sensitive to oxidation, requiring more careful handling, potentially under an inert atmosphere.[1] It is also noted that certain counter-ions, like iodide, can interfere with the catalytic cycle, potentially forming polynuclear acetylide complexes that sequester the catalyst.[2]
The following table summarizes the key characteristics and typical parameters for each system.
| Parameter | Copper(I) Precatalyst System | Copper(II) Precatalyst System |
| Precatalyst | CuI, CuBr, [Cu(CH₃CN)₄]PF₆ | CuSO₄·5H₂O, Cu(OAc)₂ |
| Co-reagent(s) | Typically none required, but a ligand is recommended. | Reducing Agent: Sodium Ascorbate (typically 5–10 mol% or in excess).[1] |
| Catalyst Loading | 1–5 mol% | Cu(II) Salt: 0.25–5 mol%[1] |
| Ligand | Recommended to stabilize Cu(I) and improve kinetics (e.g., TBTA, THPTA).[1] | Recommended (e.g., TBTA for organic, THPTA for aqueous solvents) at a 1:1 to 5:1 ligand-to-copper ratio.[1] |
| Typical Solvents | THF, DMF, t-BuOH/H₂O[1] | Water, Buffers, DMSO, t-BuOH[1] |
| Advantages | - Direct use of the active catalyst oxidation state. - Simpler reaction mixture (no reducing agent). | - Precatalyst is inexpensive, robust, and air-stable.[1] - Reducing agent prevents oxidative side reactions.[1] - Generally more convenient and the most common method.[1] |
| Disadvantages | - Cu(I) salts are air-sensitive and prone to oxidation.[1] - Potential for catalyst inhibition by counter-ions (e.g., iodide).[2] | - Requires an additional reagent (reducing agent). - Potential for side reactions if not properly optimized.[1] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the reaction of this compound with an azide. Optimization of solvent, temperature, and reaction time may be necessary.
Protocol 1: In Situ Generation of Cu(I) from a Cu(II) Precatalyst
This protocol is adapted from standard procedures for small molecule synthesis in aqueous or mixed-aqueous solvent systems.[1][4]
Reagents:
-
This compound (1.0 equivalent)
-
Azide (1.0–1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of tert-butanol and water)
-
Optional: Ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (1-5 mol%)
Procedure:
-
In a reaction vessel, dissolve this compound and the corresponding azide in the chosen solvent system.
-
To this solution, add the CuSO₄ solution (typically from a stock solution in water) followed by the THPTA ligand, if used.
-
Add a freshly prepared aqueous solution of sodium ascorbate to initiate the reaction.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Direct Use of a Cu(I) Precatalyst
This protocol is suitable for small molecule synthesis in organic solvents.[1]
Reagents:
-
This compound (1.0 equivalent)
-
Azide (1.1 equivalents)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (1-2 mol%)
-
Solvent (e.g., THF, DMF)
-
Optional: Base such as N,N-diisopropylethylamine (DIPEA)
Procedure:
-
In a reaction vessel, dissolve this compound and the azide in the organic solvent.
-
To the solution, add the Cu(I) salt (e.g., CuBr) and a base like DIPEA, if required.
-
Stir the reaction at room temperature or with gentle heating if necessary. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent oxidation of the Cu(I) catalyst.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting triazole via column chromatography or recrystallization.
Catalytic Pathways Overview
The diagram below illustrates the two main approaches to generating the active Cu(I) species necessary for the CuAAC catalytic cycle.
Caption: Pathways to the active Cu(I) catalyst for the CuAAC reaction.
References
A Comparative Study of Solvent Effects on the Sonogashira Reaction of 4-Ethynyl-1,2-dimethoxybenzene
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. The choice of solvent is a critical parameter that can significantly influence the reaction rate, yield, and selectivity by affecting catalyst stability, solubility of reagents, and the reaction mechanism itself.
This guide provides a comparative overview of the performance of various solvents in the Sonogashira reaction, with a focus on the coupling of 4-ethynyl-1,2-dimethoxybenzene.
Data Presentation: Solvent Effects on Sonogashira Reaction Yields
The following table summarizes the observed effects of different solvents on the yield of Sonogashira coupling reactions, based on studies of various aryl halides and terminal alkynes. While not specific to this compound, these trends provide a valuable starting point for solvent screening.
| Solvent | Solvent Type | Typical Yield (%) | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 60-98% | Often provides high yields due to good solubility of reagents and catalysts.[1] However, it can sometimes slow down the reaction by competing for coordination sites on the palladium catalyst.[2] |
| Tetrahydrofuran (THF) | Ethereal | 30-95% | A common and effective solvent, though yields can be variable depending on the specific substrates and conditions.[1] |
| Toluene | Nonpolar | 22-93% | A nonpolar solvent that can be surprisingly effective, in some cases providing higher yields than polar aprotic solvents.[1][2] |
| Acetonitrile (MeCN) | Polar Aprotic | 25-95% | Can be a good solvent choice, but yields are often moderate.[1] |
| Dichloroethane (DCE) | Halogenated | ~20% | Generally gives low yields in Sonogashira reactions.[1] |
| Triethylamine (Et3N) | Amine/Base | Variable | Can act as both a base and a solvent, sometimes leading to high reaction rates. |
| Water | Polar Protic | Variable | The use of water as a solvent is of growing interest for green chemistry applications and can be effective, particularly with water-soluble catalysts or co-solvents. |
Experimental Protocols
Below are representative experimental protocols for a copper-catalyzed and a copper-free Sonogashira coupling reaction. These should be adapted and optimized for the specific reaction of this compound with a given aryl halide.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is a standard method for the coupling of aryl halides with terminal alkynes.
Materials:
-
Aryl halide (e.g., Iodobenzene)
-
This compound
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., DMF, THF, or Toluene)
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and copper(I) iodide (0.02-0.10 eq.).
-
Add the anhydrous, degassed solvent (concentration typically 0.1-0.5 M) followed by the base (2-5 eq.).
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative that avoids the use of a copper co-catalyst, which can be advantageous in cases where copper-mediated side reactions, such as alkyne homocoupling (Glaser coupling), are a concern.
Materials:
-
Aryl halide (e.g., Bromobenzene)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a palladium-N-heterocyclic carbene complex)
-
Base (e.g., a bulky amine base like diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃ or K₂CO₃)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2-2.0 eq.), and the palladium catalyst (0.01-0.05 eq.).
-
Add the base (2.0-3.0 eq.) and the anhydrous, degassed solvent.
-
Thoroughly degas the reaction mixture.
-
Stir the reaction at room temperature or heat as required (typically 25-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the comparative study of the Sonogashira reaction.
References
A Comparative Guide to the Reaction Byproducts of 4-ethynyl-1,2-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction byproducts generated from 4-ethynyl-1,2-dimethoxybenzene in common carbon-carbon bond-forming reactions. Understanding and controlling these side reactions is crucial for improving reaction efficiency, simplifying purification, and ensuring the synthesis of pure, well-characterized compounds for drug development and materials science. This document details the byproducts of the widely used Sonogashira cross-coupling reaction and compares it with alternative conditions and the Glaser-Hay homocoupling reaction.
I. Comparison of Reaction Products and Byproducts
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. However, a significant and often undesirable side reaction is the homocoupling of the terminal alkyne, which leads to the formation of a symmetrical 1,3-diyne. In the case of this compound, the primary byproduct is 1,4-bis(3,4-dimethoxyphenyl)buta-1,3-diyne.
The formation of this homocoupling byproduct is largely attributed to the presence of the copper(I) co-catalyst and oxygen, which facilitates a Glaser-type coupling mechanism.[1] To mitigate this, several strategies can be employed, including the use of copper-free Sonogashira conditions or conducting the reaction under a strictly inert atmosphere.[1][2] In some cases, an atmosphere of hydrogen gas diluted with nitrogen or argon has been shown to reduce homocoupling to as low as 2%.[2][3]
For instances where the symmetrical 1,3-diyne is the desired product, the Glaser-Hay coupling offers a direct and efficient synthetic route.
The following table summarizes the typical product and byproduct distribution for the Sonogashira coupling of this compound with a generic aryl iodide under standard and copper-free conditions, as well as the outcome of a Glaser-Hay coupling.
| Reaction Type | Desired Product | Typical Yield of Desired Product | Primary Byproduct | Typical Yield of Byproduct | Key Reaction Conditions |
| Standard Sonogashira Coupling | 4-((4-iodophenyl)ethynyl)-1,2-dimethoxybenzene | 70-85% | 1,4-bis(3,4-dimethoxyphenyl)buta-1,3-diyne | 10-25% | Pd/Cu catalyst, amine base, oxygen exclusion |
| Copper-Free Sonogashira Coupling | 4-((4-iodophenyl)ethynyl)-1,2-dimethoxybenzene | 85-95% | 1,4-bis(3,4-dimethoxyphenyl)buta-1,3-diyne | <5% | Pd catalyst, phosphine ligand, base |
| Glaser-Hay Coupling | 1,4-bis(3,4-dimethoxyphenyl)buta-1,3-diyne | >90% | - | - | Cu(I) salt, TMEDA, air (oxygen) |
II. Characterization Data of the Primary Byproduct
Byproduct: 1,4-bis(3,4-dimethoxyphenyl)buta-1,3-diyne
| Analytical Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.46 (d, J = 9.2 Hz, 4H), 6.85 (d, J = 8.8 Hz, 4H), 3.82 (s, 6H)[4] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 160.25, 134.05, 114.14, 113.97, 81.32, 72.95, 55.35[4] |
| Mass Spectrometry (m/z) | 262 [M]⁺ (for the analogous 1,4-bis(4-methoxyphenyl)buta-1,3-diyne)[5] |
III. Experimental Protocols
A. Standard Sonogashira Coupling Protocol
This protocol is a typical procedure for the cross-coupling of an aryl halide with a terminal alkyne, where homocoupling is a potential side reaction.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous and degassed solvent (e.g., THF or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Add the anhydrous, degassed solvent, followed by triethylamine (2-5 eq.).
-
Add this compound (1.1 eq.).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the cross-coupled product from the homocoupled byproduct.
B. Copper-Free Sonogashira Coupling Protocol
This protocol is designed to minimize the formation of the homocoupling byproduct by omitting the copper co-catalyst.[1]
Materials:
-
This compound
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous and degassed solvent (e.g., toluene)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add anhydrous, degassed toluene (5 mL).
-
Add this compound (1.2 mmol).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
C. Glaser-Hay Coupling Protocol
This protocol is used for the intentional synthesis of the symmetrical 1,3-diyne, 1,4-bis(3,4-dimethoxyphenyl)buta-1,3-diyne.[6]
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Acetone
Procedure:
-
To a round-bottom flask equipped with a stir bar, add this compound (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the pure 1,4-bis(3,4-dimethoxyphenyl)buta-1,3-diyne.
IV. Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the reactions of this compound.
Caption: Sonogashira vs. Homocoupling Pathways.
Caption: Copper-Free Sonogashira Reaction.
Caption: Glaser-Hay Homocoupling Reaction.
References
Safety Operating Guide
Proper Disposal of 4-ethynyl-1,2-dimethoxybenzene: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research operations. For compounds such as 4-ethynyl-1,2-dimethoxybenzene, a substance that may not have a readily available, specific Safety Data Sheet (SDS), a cautious and informed approach to waste management is imperative. This guide provides a procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, a thorough hazard assessment based on the chemical's structure and available data on similar compounds is essential. Personnel handling this compound waste must be equipped with appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Hand Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use. |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a material resistant to chemical permeation should be worn. |
| Respiratory Protection | Fume Hood | All handling and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of vapors. |
Hazard Profile of Structurally Similar Compounds
While a specific SDS for this compound was not identified, data from analogous compounds provide insight into its potential hazards.
| Compound | GHS Hazard Classification | Key Disposal Considerations |
| 1,2-Dimethoxybenzene | Flammable Liquids (Category 4), Acute Toxicity, Oral (Category 4)[1] | Combustible liquid and vapor. Harmful if swallowed.[1][2] |
| 1,4-Dimethoxybenzene | Acute Oral Toxicity (Category 5), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity - (single exposure) (Category 3)[3] | May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3] |
| 4-Ethynylanisole | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity - (single exposure) (Category 3)[4] | Causes skin and serious eye irritation. May cause respiratory irritation.[4] |
Based on this information, this compound should be treated as a potentially combustible liquid that is harmful if swallowed and may cause skin, eye, and respiratory irritation.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional, local, and federal regulations. The following protocol outlines a safe and compliant procedure.
-
Segregation: Isolate all waste containing this compound. This includes the pure compound, contaminated solutions, and any materials used for cleaning spills. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[5][6] Halogenated and non-halogenated solvent wastes should generally be collected separately.[5]
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[6][7] The original container is often a suitable option if it is in good condition.[5]
-
The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[6][7]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[7]
-
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The associated hazards (e.g., "Combustible," "Harmful if Swallowed," "Irritant")
-
The date the waste was first added to the container
-
The name of the responsible researcher or lab group
-
-
Storage:
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][8] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][8]
Spill Decontamination
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
-
Evacuate and Notify: Alert others in the immediate vicinity and evacuate the area if necessary. Inform your laboratory supervisor and the institutional safety office.
-
Containment: If it is safe to do so, contain the spill using a non-combustible absorbent material such as clay, diatomaceous earth, or vermiculite.[1]
-
Cleanup: Carefully collect the absorbent material and place it in a sealed, properly labeled hazardous waste container.[1] All cleaning materials must also be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemdmart.com [chemdmart.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ethz.ch [ethz.ch]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 4-ethynyl-1,2-dimethoxybenzene
This guide provides critical safety and logistical information for the proper handling and disposal of 4-ethynyl-1,2-dimethoxybenzene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous substance. The following procedures are based on established best practices for handling similar chemical structures, such as 1,2-dimethoxybenzene and other aromatic alkynes.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure laboratory safety when handling this compound. The recommended equipment is detailed below.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield may be necessary for splash-prone operations. | To protect eyes and face from splashes and airborne particles. |
| Skin Protection | Disposable nitrile gloves should be worn.[1] A standard, fully-buttoned laboratory coat is mandatory.[1] | To prevent skin contact with the chemical. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. This should be used within the context of a comprehensive respiratory protection program. | To prevent the inhalation of fine powder particles or vapors. |
| Foot Protection | Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[1] | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for the safe handling of this compound.
Preparation and Engineering Controls:
-
Ventilation: All handling of this compound should occur in a well-ventilated area.[2] A chemical fume hood is highly recommended.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
-
Material Assessment: Before beginning work, consult the Safety Data Sheets (SDS) of structurally similar compounds to be fully aware of potential hazards.
Handling the Compound:
-
Glove Inspection: Before use, inspect gloves for any signs of degradation or puncture.[3]
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Prevention: Handle the material away from drains and ensure secondary containment is used where appropriate.
Post-Handling:
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Waste Containers: Use chemically compatible and leak-proof containers for all waste.[1]
-
Labeling: Clearly label all waste containers as "Hazardous Waste" and include the full chemical name.[1]
-
Solid Waste: Collect contaminated items such as gloves, weighing papers, and paper towels in a designated, sealed plastic bag or container.[1]
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and chemically resistant waste container.[1]
Disposal Protocol:
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3]
-
Professional Disposal Service: Engage a licensed hazardous waste disposal company for the final disposal of the material. Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
